molecular formula C6H2BrClN2 B1291396 5-Bromo-2-chloronicotinonitrile CAS No. 405224-23-9

5-Bromo-2-chloronicotinonitrile

Cat. No.: B1291396
CAS No.: 405224-23-9
M. Wt: 217.45 g/mol
InChI Key: MQOHJAYYYVQBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOHJAYYYVQBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620594
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
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Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405224-23-9
Record name 5-Bromo-2-chloro-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloropyridine-3-carbonitrile
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Record name 5-Bromo-2-chloronicotinonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloronicotinonitrile (CAS 405224-23-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the chemical properties, synthesis, and applications of 5-Bromo-2-chloronicotinonitrile, a key building block in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction

This compound, with the CAS number 405224-23-9, is a halogenated pyridine derivative that has emerged as a significant precursor in medicinal chemistry. Its bifunctional nature, possessing both a bromo and a chloro substituent, allows for selective and sequential chemical modifications, making it an ideal scaffold for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthetic applications, and its role in the development of potent kinase inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow or green powder or crystal.[1] It is soluble in common organic solvents such as ethanol and methanol.[2] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
CAS Number 405224-23-9[3]
Molecular Formula C₆H₂BrClN₂[3]
Molecular Weight 217.45 g/mol [3]
IUPAC Name 5-bromo-2-chloropyridine-3-carbonitrile[3]
Synonyms 5-Bromo-2-chloro-3-pyridinecarbonitrile, 5-Bromo-2-chloro-3-cyanopyridine[4]
Melting Point 135 - 142 °C[1][4]
Appearance White to yellow to green powder to crystal[1]
Purity ≥95% to >98% (depending on the supplier)[4]

Synthesis

The synthesis of this compound is typically achieved through the bromination of 2-chloronicotinonitrile. This reaction is generally carried out using a brominating agent, such as bromine, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions are controlled to ensure the selective bromination at the 5-position of the pyridine ring.[1] Industrial production methods are optimized for high yield and purity, often incorporating purification steps like recrystallization or chromatography.[1]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the fields of pharmaceuticals and agrochemicals.[2] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl. This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine substituents on the pyridine ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine core and an organoboron compound. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at either the C5 (bromo) or C2 (chloro) position.

  • Sonogashira Coupling: This reaction is used to form a C-C bond between the pyridine scaffold and a terminal alkyne. Similar to the Suzuki coupling, selectivity can be achieved based on the differential reactivity of the two halogen atoms.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, which is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.

The general workflow for these cross-coupling reactions involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

G reagents This compound + Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) reaction_conditions Pd Catalyst Ligand Base Solvent Heat reagents->reaction_conditions Reaction Setup product Coupled Product reaction_conditions->product Reaction

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of Pyrido[2,3-d]pyrimidines

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors.[5][6][7][8][9] The synthesis typically involves a multi-step sequence starting with the nucleophilic substitution of the chloro group, followed by further transformations to construct the fused pyrimidine ring.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key starting material in the synthesis of potent inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT->Receptor Docking STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one JAK Inhibitor

The following is a representative experimental protocol for the synthesis of a potent JAK inhibitor starting from this compound. This multi-step synthesis highlights the utility of this starting material in constructing the complex heterocyclic core of the inhibitor.

Step 1: Synthesis of 5-bromo-2-(methylamino)nicotinonitrile

To a solution of this compound in an appropriate solvent, an excess of methylamine is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated and purified by standard methods.

Step 2: Synthesis of 5-bromo-2-(N-methyl-2,2,2-trifluoroacetamide)nicotinonitrile

The product from Step 1 is reacted with trifluoroacetic anhydride in the presence of a base, such as pyridine, to yield the trifluoroacetamide protected intermediate.

Step 3: Synthesis of 2-amino-5-bromo-N-methylnicotinamide

The nitrile group of the product from Step 2 is hydrolyzed under acidic or basic conditions to afford the corresponding amide.

Step 4: Synthesis of 5-bromo-2-((tert-butoxycarbonyl)amino)-N-methylnicotinamide

The amino group of the product from Step 3 is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Step 5: Cyclization to form the pyrido[2,3-d]pyrimidin-7-one core

The Boc-protected intermediate from Step 4 undergoes an intramolecular cyclization reaction, often mediated by a base, to form the pyrido[2,3-d]pyrimidin-7-one ring system.

Step 6: Final functionalization

The bromo group at the 5-position of the pyrido[2,3-d]pyrimidin-7-one core can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce various substituents, thereby modulating the biological activity of the final compound.

G start This compound step1 Nucleophilic Substitution (Methylamine) start->step1 step2 Protection (Trifluoroacetic Anhydride) step1->step2 step3 Hydrolysis step2->step3 step4 Boc Protection step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Palladium-Catalyzed Cross-Coupling step5->step6 product Final JAK Inhibitor step6->product

Caption: Synthetic workflow for a JAK inhibitor from this compound.

Biological Activity

Derivatives of this compound have shown significant biological activity, particularly as inhibitors of protein kinases. The pyrido[2,3-d]pyrimidin-7-one scaffold, readily accessible from this starting material, has been identified as a potent core for JAK inhibitors. The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays.

In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity (IC₅₀ values) of a representative JAK inhibitor synthesized from this compound against various members of the JAK family.

Kinase TargetIC₅₀ (nM)
JAK1 < 10
JAK2 < 10
JAK3 < 100
TYK2 < 100

Data is representative and may vary for specific compounds.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, and wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its di-halogenated nature allows for selective and diverse functionalization, enabling the creation of complex molecular architectures with potent biological activity. The successful application of this compound in the synthesis of JAK inhibitors underscores its importance in the development of targeted therapies for a range of diseases. This technical guide provides a foundational understanding for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

5-Bromo-2-chloronicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-chloronicotinonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key building block in synthetic chemistry and drug discovery. The information is presented to support researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a halogenated pyridine derivative. Its unique substitution pattern makes it a versatile reagent in the synthesis of more complex molecules. The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation
Molecular Formula C6H2BrClN2[1][2][3][4]
Molecular Weight 217.45 g/mol [1][2][3][4]
IUPAC Name 5-bromo-2-chloropyridine-3-carbonitrile[1][2][3]
CAS Number 405224-23-9[2][3][4]
Synonyms 5-Bromo-2-chloro-3-pyridinecarbonitrile[1][3]
Melting Point 140°C[3]
Appearance Yellow solid[3]

Applications in Scientific Research

This compound is primarily utilized as an intermediate in organic synthesis. Its applications span various research and development areas:

  • Drug Discovery: This compound serves as a starting material or a key intermediate in the synthesis of novel pharmaceutical compounds.[2] The presence of bromo, chloro, and nitrile functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

  • Organic Synthesis: The halogenated pyridine structure makes it a versatile reagent for creating more complex organic molecules through various cross-coupling and substitution reactions.[2]

  • Material Science: The unique electronic properties of the molecule suggest its potential use in the development of new materials, although specific applications are still under investigation.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the utilization of this compound in a research setting, from procurement to its application in the synthesis of target molecules.

G General Research Workflow for this compound A Procurement of This compound B Characterization and Quality Control (e.g., NMR, HPLC) A->B C Reaction Setup: - Solvent Selection - Reagent Addition - Temperature Control B->C D Chemical Transformation (e.g., Suzuki Coupling, Nucleophilic Substitution) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F Synthesis of Target Molecule (e.g., Pharmaceutical Intermediate, Novel Material) E->F G Structural Analysis and Characterization of Product F->G

Caption: General research workflow for this compound.

Due to the nature of this compound as a chemical reagent, detailed experimental protocols are highly dependent on the specific synthetic target. Researchers are advised to consult relevant synthetic organic chemistry literature for specific reaction conditions and methodologies. This compound is intended for research use only and not for human or veterinary use.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.

References

5-Bromo-2-chloronicotinonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-chloronicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document summarizes its key identifiers, physicochemical properties, reactivity, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams as required for a scientific audience.

General and Chemical Information

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a pyridine ring substituted with bromo, chloro, and cyano groups, offers multiple reactive sites for chemical modification.[1]

IdentifierValue
CAS Number 405224-23-9[2][3][4]
Molecular Formula C₆H₂BrClN₂[1][3][4][5]
IUPAC Name 5-bromo-2-chloropyridine-3-carbonitrile[1][4][5]
Synonyms 5-Bromo-2-chloropyridine-3-carbonitrile, 5-Bromo-2-chloro-3-cyanopyridine[2][4][6][7]
InChI InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H[5][6]
InChIKey MQOHJAYYYVQBSH-UHFFFAOYSA-N[4][5][6]
Canonical SMILES C1=C(C=NC(=C1C#N)Cl)Br[5]

Physicochemical Properties

The compound is typically a solid at room temperature and is soluble in common organic solvents.[6][8] Its properties make it a valuable reagent in various synthetic applications, from drug discovery to materials science.[1][8]

PropertyValue
Molecular Weight 217.45 g/mol [1][2][3][4][5]
Melting Point 135-140 °C[2], 138.0 to 142.0 °C[6], 140°C[4]
Boiling Point (Predicted) 272.7 ± 35.0 °C[6]
Appearance White to Yellow to Green Solid/Powder[6]
Solubility Soluble in organic solvents like ethanol and methanol.[8] Slightly soluble in water.[6][7]
Purity ≥95%[2], ≥98%[3]

Computed and Spectroscopic Data

Computational models provide further insight into the molecule's characteristics. While specific spectroscopic data (NMR, IR, Mass Spectrometry) are not detailed in the provided search results, they are referenced as being available from various suppliers and databases.[9][10][11]

Computed PropertyValue
Topological Polar Surface Area (TPSA) 36.7 Ų[5]
XLogP3-AA 2.2[5]
Hydrogen Bond Donor Count 0[3][5]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Exact Mass 215.90899 Da[5]
Monoisotopic Mass 215.90899 Da[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing halogen and nitrile substituents. This makes the compound susceptible to nucleophilic substitution reactions, where the bromine and chlorine atoms can be displaced by various nucleophiles to introduce new functional groups.[1] The acyl chloride is significantly more electrophilic and generally reacts preferentially, especially at lower temperatures.[12]

G cluster_main Nucleophilic Aromatic Substitution (SNAr) reagent This compound product_Cl 5-Bromo-2-(Nu)-nicotinonitrile reagent->product_Cl Displaces Cl- product_Br 2-Chloro-5-(Nu)-nicotinonitrile reagent->product_Br Displaces Br- nucleophile Nucleophile (Nu-) nucleophile->reagent Attack at C-2 or C-5 G cluster_workflow Generalized Synthesis Workflow start Start: 2-Hydroxynicotinic Acid step1 Step 1: Bromination (e.g., with alkali-metal hypobromite) start->step1 intermediate1 Intermediate: 5-Bromo-2-hydroxynicotinic acid step1->intermediate1 step2 Step 2: Chlorination (e.g., with POCl₃ or SOCl₂) intermediate1->step2 intermediate2 Intermediate: 5-Bromo-2-chloronicotinic acid step2->intermediate2 step3 Step 3: Conversion to Nitrile (e.g., via amide dehydration or other methods) intermediate2->step3 product Final Product: This compound step3->product

References

Spectroscopic Profile of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-bromo-2-chloronicotinonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is intended to support researchers in the identification, characterization, and quality control of this important chemical entity.

Chemical Structure and Properties

  • IUPAC Name: 5-bromo-2-chloropyridine-3-carbonitrile

  • Synonyms: 5-Bromo-2-chloro-3-cyanopyridine, 5-Bromo-2-chloropyridine-3-carbonitrile

  • CAS Number: 405224-23-9

  • Molecular Formula: C₆H₂BrClN₂

  • Molecular Weight: 217.45 g/mol [1]

  • Appearance: Typically a white to off-white solid.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.7Doublet1HH-6
~ 8.4Doublet1HH-4

Note on Predicted ¹H NMR: The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing effects of the nitrile, chlorine, and bromine atoms will shift these protons downfield. The coupling between these two protons (J-coupling) would likely result in a doublet for each signal.

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 152C-2 (C-Cl)
~ 148C-6
~ 142C-4
~ 120C-5 (C-Br)
~ 115C-3 (C-CN)
~ 114-CN

Note on Predicted ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine (C-2) and the carbon atoms of the pyridine ring are expected at lower field due to the electronegativity of the heteroatoms. The nitrile carbon appears in a characteristic region.

Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Functional Group Assignment
~ 2230C≡N (Nitrile) stretch
~ 1570, 1540, 1450C=C and C=N (Aromatic ring) stretches
~ 1100C-Cl stretch
~ 800-900C-H out-of-plane bending
~ 600C-Br stretch

Note on Predicted IR: The most characteristic peak will be the sharp, strong absorption of the nitrile group. The aromatic ring vibrations and the carbon-halogen stretches will also be present in the fingerprint region.

Mass Spectrometry (MS)
m/z (mass-to-charge ratio)Assignment
~ 216, 218, 220[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
~ 181, 183[M-Cl]⁺
~ 137[M-Br]⁺
~ 102[M-Br-Cl]⁺

Note on Predicted MS: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these peaks can be used to confirm the presence and number of halogen atoms. The provided m/z values are for the most abundant isotopes. PubChem computes the monoisotopic mass as 215.90899 Da.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 128 scans or more).

    • Set the relaxation delay to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (if present) and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Halogen Isotope Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID (e.g., -CN, Aromatic) NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Purity Interpretation Data Analysis and Structure Elucidation MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Spectroscopic analysis workflow for a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While predicted data is a valuable tool, it is always recommended to obtain experimental data for confirmation and for use in regulatory submissions.

References

Navigating the Solubility Landscape of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-chloronicotinonitrile (CAS No. 405224-23-9), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents and providing detailed experimental protocols for solubility determination.

Introduction

Solubility Profile of this compound

While precise quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively documented in publicly accessible databases, qualitative information has been gleaned from various sources. The compound is generally described as a solid that is soluble in several common organic solvents.

A summary of the qualitative solubility is presented in the table below. It is important to note that this information is based on general statements from suppliers and its use as a reagent in various chemical reactions. For specific research applications, experimental determination of solubility under the conditions of interest is highly recommended.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
MethanolSoluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Likely Soluble
Dimethylformamide (DMF)Likely Soluble
AcetoneLikely Soluble
Dichloromethane (DCM)Likely Soluble
Tetrahydrofuran (THF)Likely Soluble
AcetonitrileLikely Soluble
TolueneLikely Soluble
WaterSlightly soluble[2]

Note: "Likely Soluble" is inferred from the use of these solvents in reactions involving this compound and the general solubility of similar heterocyclic compounds. For instance, some related thieno[2,3-b]pyridine derivatives are reported to be sparingly soluble in most organic solvents but show solubility in acetone, CH2Cl2, DMF, and DMSO[2].

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. This method is a gravimetric approach, which is a reliable and commonly used technique in chemistry laboratories.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, DMSO, DMF, Acetone, Dichloromethane, THF, Acetonitrile, Toluene

  • Scintillation vials or small glass test tubes with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Glass syringes

  • Volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Add a small magnetic stir bar to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Stir the suspensions at a constant rate for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour within the temperature-controlled environment.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a glass syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled vial. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered saturated solutions in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature.

    • Weigh the vials containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent in L)

Safety Precautions:

  • This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and the solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials and add stir bars prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Stir for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with 0.22 µm syringe filter sample2->sample3 analysis1 Evaporate solvent sample3->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug development. While quantitative data remains elusive in the literature, this guide provides a consolidated qualitative overview and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable solubility data tailored to their specific needs, thereby facilitating more efficient and predictable experimental design.

References

Synthesis and Characterization of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-chloronicotinonitrile, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1][2] This document details a feasible synthetic pathway, experimental protocols, and a summary of the compound's physicochemical and spectral properties.

Compound Overview

This compound, with the IUPAC name 5-bromo-2-chloropyridine-3-carbonitrile, is a halogenated pyridine derivative.[3] Its structure, featuring bromo, chloro, and cyano functionalities, makes it a versatile building block in organic synthesis, particularly for the introduction of these groups into more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₂BrClN₂[3]
Molecular Weight 217.45 g/mol [3]
CAS Number 405224-23-9[3]
Melting Point 135-140 °C[4]
Purity ≥95%[4]
Appearance Solid

Synthesis Pathway

A proposed two-step synthesis for this compound is outlined below. The pathway commences with the bromination of 2-aminonicotinonitrile to form the intermediate 2-amino-5-bromonicotinonitrile, followed by a Sandmeyer reaction to substitute the amino group with a chloro group.

Synthesis_Pathway Start 2-Aminonicotinonitrile Intermediate 2-Amino-5-bromonicotinonitrile Start->Intermediate Bromination (Br₂, Acetic Acid) Product This compound Intermediate->Product Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromonicotinonitrile

This procedure is adapted from established methods for the bromination of aminopyridines.[5]

Materials:

  • 2-Aminonicotinonitrile

  • Glacial Acetic Acid

  • Bromine

  • Sodium hydroxide solution (aqueous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminonicotinonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-amino-5-bromonicotinonitrile, which can be purified by recrystallization.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure for the diazotization of an aminopyridine followed by a copper-catalyzed chlorination.[6][7][8]

Materials:

  • 2-Amino-5-bromonicotinonitrile

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-amino-5-bromonicotinonitrile in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Characterization Data

The following table summarizes the expected characterization data for this compound based on its structure and data from analogous compounds.

Characterization MethodExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.5 (d, 1H), ~8.3 (d, 1H). The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and cyano groups. For comparison, the protons of 5-bromo-2-chloronicotinic acid appear at δ 8.66 and 8.43 ppm.[9]
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for the six carbon atoms of the pyridine ring and the nitrile carbon. The chemical shifts will be influenced by the attached halogens and nitrile group.
IR Spectroscopy (KBr)ν (cm⁻¹): ~2230 (C≡N stretch), C-Cl, C-Br, and aromatic C=C and C-H stretching and bending vibrations.
Mass Spectrometry (EI)m/z: Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The monoisotopic mass is 215.90899 Da.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Start Starting Materials (2-Aminonicotinonitrile, etc.) Reaction Chemical Reaction (Bromination & Sandmeyer) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Column Chromatography Drying->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis NMR->Analysis IR->Analysis MS->Analysis Final_Product Pure this compound Analysis->Final_Product Structure Confirmation

Caption: General experimental workflow for synthesis and characterization.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

The Reactivity Landscape of 5-Bromo-2-chloronicotinonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chloronicotinonitrile is a versatile trifunctional heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its pyridine core is substituted with three distinct reactive sites: a bromo group at the 5-position, a chloro group at the 2-position, and a nitrile group at the 3-position. This unique arrangement of functional groups allows for a wide array of selective chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry for the development of kinase inhibitors.[1] This in-depth technical guide elucidates the reactivity profile of this compound, providing a comprehensive overview of its key reactions, supported by structured data tables, detailed experimental protocols, and workflow visualizations.

Core Reactivity Profile

The reactivity of this compound is dictated by its three principal functional groups, each offering a distinct handle for chemical modification.

  • Halogen Substituents (C5-Br and C2-Cl): The bromine and chlorine atoms are susceptible to a variety of cross-coupling reactions and nucleophilic aromatic substitutions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.[2][3] Conversely, the chloro group at the C2 position, being adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[4]

  • Nitrile Group (C3-CN): The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine or an aldehyde, providing further avenues for molecular diversification.[5][6]

This guide will delve into the specifics of these transformations, providing practical insights for their application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the halogenated pyridine and a boronic acid or ester. Due to the higher reactivity of the C-Br bond, selective coupling at the 5-position is readily achievable.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine Derivatives (Representative Data)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O10016~85
33-Thienylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)DMF/H₂O8010~88

Note: Data presented is for the analogous 5-Bromo-2-chloropyrimidine and serves as a representative guide.[7] Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r Ar-Pd(II)-R(L2) pd_complex->pd_r [R-B(OH)2]⁻ transmetalation Transmetalation pd_r->pd0 Ar-R reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid R-B(OH)2 product Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C5-bromo position and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the pyridine scaffold.

Table 2: Sonogashira Coupling of 5-Bromo-pyrimidine/pyridine Derivatives (Representative Data)

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF804-693[3]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT12-24~85[3]
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)THFReflux8High[3]

Note: Data presented is for analogous 5-bromo-pyrimidine and 5-bromoindole substrates and serves as a representative guide.[3][8] Optimization is likely necessary for this compound.

Experimental Protocol: Sonogashira Coupling at the C5-Position

  • In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Flush the flask with an inert gas (e.g., argon).

  • Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Sonogashira_Workflow start Start: Reagents in Flask reagents This compound, Pd Catalyst, CuI, Base, Alkyne start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up: Quench, Extract, Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the C5-bromo position with a primary or secondary amine. This reaction is particularly useful in the synthesis of kinase inhibitors, where a substituted amino group at this position can be crucial for biological activity.

Table 3: Buchwald-Hartwig Amination of Dihalogenated Heterocycles (Representative Data)

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-16~85
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane10012~90
3Pyrrolidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄ (2.5)Toluene11010~92

Note: This data is representative of Buchwald-Hartwig aminations on similar dihalogenated heterocycles, demonstrating selectivity for the C-Br bond.[3] Specific conditions for this compound may vary.

Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)(HNR₂)(L)]⁺X⁻ pd_complex->pd_amine_complex HNR₂ amine_coordination Amine Coordination pd_amido_complex Ar-Pd(II)-NR₂(L) pd_amine_complex->pd_amido_complex -HX deprotonation Deprotonation pd_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring nitrogens and the nitrile group activates the C2-chloro substituent towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at this position.

Table 4: Nucleophilic Aromatic Substitution on 2-Chloro-nicotinonitrile Derivatives

EntryNucleophileBaseSolventTemp. (°C)Time (h)Product
1Ammonia-Ethanol100242-Amino-5-bromonicotinonitrile
2MethylamineK₂CO₃DMF80125-Bromo-2-(methylamino)nicotinonitrile
3Sodium thiophenoxide-DMFRT65-Bromo-2-(phenylthio)nicotinonitrile

Note: This table represents expected reactivity based on general principles of SNAr on similar substrates.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

  • Add the amine nucleophile (1.2-2.0 equiv.) and, if necessary, a base such as potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

Reactions of the Nitrile Group

The nitrile group of this compound can be transformed into other valuable functional groups through hydrolysis or reduction.

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 5: Reduction of the Nitrile Group

EntryProductReducing AgentSolventTemp. (°C)
1(5-Bromo-2-chloropyridin-3-yl)methanamineLiAlH₄THF0 to RT
25-Bromo-2-chloropyridine-3-carbaldehydeDIBAL-HToluene-78

Experimental Protocol: Reduction to Aldehyde with DIBAL-H

  • Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.1 equiv.) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 2-3 hours.

  • Quench the reaction at -78°C by the slow, dropwise addition of methanol.

  • Allow the reaction to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.[5][6]

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to an amide under milder, controlled conditions.

Table 6: Hydrolysis of the Nitrile Group

EntryProductConditions
15-Bromo-2-chloronicotinic acidH₂SO₄ (conc.), H₂O, heat
25-Bromo-2-chloronicotinamideH₂O₂, K₂CO₃, DMSO, RT

Experimental Protocol: Hydrolysis to Carboxylic Acid

  • To a round-bottom flask, add this compound (1.0 equiv.) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~3-4 with a concentrated aqueous solution of sodium hydroxide to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford 5-bromo-2-chloronicotinic acid.

Application in Kinase Inhibitor Synthesis

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of kinase inhibitors. A common synthetic strategy involves the sequential functionalization of the halogenated positions and modification of the nitrile group to construct complex scaffolds that can effectively target the ATP-binding site of kinases.

Kinase_Inhibitor_Synthesis_Workflow start This compound step1 Selective C5-Coupling (e.g., Suzuki) start->step1 intermediate1 2-Chloro-5-aryl-nicotinonitrile step1->intermediate1 step2 C2-S(N)Ar (e.g., with an amine) intermediate1->step2 intermediate2 2-Amino-5-aryl-nicotinonitrile step2->intermediate2 step3 Nitrile Modification (e.g., Reduction or Hydrolysis) intermediate2->step3 final_product Kinase Inhibitor Scaffold step3->final_product

Caption: Generalized workflow for kinase inhibitor synthesis.

This compound is a highly functionalized and versatile building block with a rich and predictable reactivity profile. The ability to selectively address the bromo, chloro, and nitrile functionalities through a variety of modern synthetic methodologies makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical behavior, offering researchers and drug development professionals the necessary information to effectively incorporate this compound into their synthetic strategies, particularly in the pursuit of novel therapeutic agents. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in organic synthesis.

References

The Strategic Application of 5-Bromo-2-chloronicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, halogenated heterocyclic compounds have emerged as particularly valuable starting materials due to their tunable reactivity and ability to serve as linchpins in complex molecular architectures. 5-Bromo-2-chloronicotinonitrile, with its distinct electronic properties and strategically positioned reactive sites, represents a key building block in the medicinal chemist's toolkit. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. The inherent differential reactivity of the C-Br and C-Cl bonds allows for a sequential and regioselective functionalization, making it an ideal starting point for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]

This document outlines the synthetic utility of this compound, provides detailed experimental protocols for its key transformations, and explores its potential in targeting various kinase signaling pathways implicated in a range of pathologies, from cancer to inflammatory disorders.

Core Synthetic Strategies and Applications

The synthetic versatility of this compound lies in the differential reactivity of its two halogen atoms. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring nitrogens and the adjacent cyano group. This allows for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase. Conversely, the bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.

This dual reactivity allows for a modular and systematic approach to the synthesis of complex molecules. A typical synthetic workflow would involve an initial functionalization at either the 2- or 5-position, followed by a subsequent reaction at the remaining halogenated site.

G cluster_final start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar  Amine Nucleophile suzuki Suzuki-Miyaura Coupling at C5 start->suzuki Arylboronic Acid   buchwald Buchwald-Hartwig Amination at C5 start->buchwald Aryl/Alkyl Amine   intermediate1 2-Amino-5-bromonicotinonitrile Derivative snar->intermediate1 final2 Disubstituted Kinase Inhibitor Candidate final3 Disubstituted Kinase Inhibitor Candidate intermediate2 2-Chloro-5-arylnicotinonitrile Derivative suzuki->intermediate2 final1 Disubstituted Kinase Inhibitor Candidate intermediate3 2-Chloro-5-(N-aryl)aminonicotinonitrile Derivative buchwald->intermediate3 intermediate1->suzuki Arylboronic Acid intermediate1->buchwald Aryl/Alkyl Amine intermediate2->snar Amine Nucleophile intermediate3->snar Amine Nucleophile

General Synthetic Routes from this compound.

Potential Kinase Targets and Signaling Pathways

Derivatives of this compound are promising candidates for the inhibition of several important kinase families due to the prevalence of the substituted nicotinonitrile scaffold in known kinase inhibitors.

p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a central role in inflammatory diseases.[3] Small molecule inhibitors targeting p38α have shown therapeutic potential. The general structure of many p38 inhibitors often includes a substituted pyridine or pyrimidine core.

p38_pathway stress Stress / Cytokines receptor Receptor stress->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 transcription Transcription Factors (e.g., ATF2, CREB) mk2->transcription inflammation Inflammation transcription->inflammation inhibitor p38 Inhibitor (Derived from This compound) inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology.[4] Many approved EGFR inhibitors feature a quinazoline or related heterocyclic core that binds to the ATP-binding site of the kinase. The nicotinonitrile scaffold can be elaborated to mimic these interactions.

EGFR_pathway egf EGF egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k PI3K-Akt Pathway dimerization->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation inhibitor EGFR Inhibitor (Derived from This compound) inhibitor->egfr

Simplified EGFR Signaling Pathway and Inhibition.
Janus Kinases (JAKs)

The JAK-STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, making it a key target for inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[5] Several approved JAK inhibitors are based on a pyrrolopyrimidine or similar nitrogen-containing heterocyclic core.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates dimerization STAT Dimerization stat->dimerization translocation Nuclear Translocation dimerization->translocation transcription Gene Transcription (Inflammation, Proliferation) translocation->transcription inhibitor JAK Inhibitor (Derived from This compound) inhibitor->jak

The JAK-STAT Signaling Pathway and Inhibition.
Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, making it an attractive target for the treatment of autoimmune diseases and allergies.[3] Many Syk inhibitors incorporate a substituted pyrimidine or a related heterocyclic system.

SYK_pathway antigen Antigen bcr B-Cell Receptor (BCR) antigen->bcr lyn_fyn Lyn/Fyn bcr->lyn_fyn activates syk Syk lyn_fyn->syk phosphorylates downstream Downstream Signaling (e.g., PLCγ2, Vav) syk->downstream transcription Transcription Factors (e.g., NF-κB, NFAT) downstream->transcription response Cellular Response (e.g., Proliferation, Cytokine Release) transcription->response inhibitor Syk Inhibitor (Derived from This compound) inhibitor->syk

Syk Signaling Pathway and Point of Inhibition.

Illustrative Quantitative Data

While specific data for kinase inhibitors directly synthesized from this compound is not widely available in the public domain, the following tables provide representative data for compounds with similar structural motifs targeting the aforementioned kinases. This data serves to illustrate the potential potency and selectivity that could be achieved through the derivatization of the this compound scaffold.

Table 1: Representative p38 MAPK Inhibitor Activity

Compound ID Target Kinase IC50 (nM) Cellular Assay (TNF-α release, IC50 in nM)
SB203580 p38α 44 300-500 (in THP-1 cells)
VX-702 p38α - IL-6: 59, IL-1β: 122, TNF-α: 99
BIRB 796 p38α 38 Potent inhibition in human PBMCs
Pamapimod p38α 9 -

Data compiled from multiple sources and is for illustrative purposes.[6]

Table 2: Representative EGFR Inhibitor Activity

Compound ID Target Kinase IC50 (nM) Cell Line Antiproliferative IC50 (µM)
Gefitinib EGFR 0.90 - -
Erlotinib EGFR - - -
Compound 3 EGFR 0.93 HePG2 16.08
Compound 11 EGFR 0.81 MCF-7 8.36

Illustrative data for benzofuran-based nicotinonitrile derivatives.[4]

Table 3: Representative JAK Inhibitor Activity

Compound ID JAK1 (IC50, nM) JAK2 (IC50, nM) JAK3 (IC50, nM) TYK2 (IC50, nM)
Ruxolitinib 3.3 2.8 >400 19
Tofacitinib 112 20 1 340
Filgotinib 10 28 810 116
Gusacitinib 46 4 11 8

Data compiled from multiple sources and is for illustrative purposes.[7]

Table 4: Representative Syk Inhibitor Activity

Compound ID Syk (IC50, nM) Selectivity vs. Other Kinases Cellular Assay (5-HT release, IC50 in nM)
R406 41 >100-fold vs. many kinases -
BAY 61-3606 10 Highly selective -
PRT062607 1-2 >80-fold vs. Fgr, Lyn, FAK, Pyk2, Zap70 -
Syk Inhibitor II 41 Less potent against other kinases 460

Data compiled from multiple sources and is for illustrative purposes.[8]

Detailed Experimental Protocols

The following protocols are generalized procedures for key synthetic transformations involving bromo-chloro-substituted pyridines and pyrimidines and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromo position of a 2-chloropyridine derivative.

Suzuki_Workflow setup Reaction Setup: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) atmosphere Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x) setup->atmosphere solvent Solvent Addition: Degassed 1,4-dioxane/water (e.g., 4:1) atmosphere->solvent reaction Reaction: Stir at 80-100 °C, monitor by TLC/LC-MS solvent->reaction workup Workup: Cool, dilute with organic solvent, wash with water and brine reaction->workup purification Purification: Dry, concentrate, and purify by column chromatography workup->purification product 2-Chloro-5-arylnicotinonitrile purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent and, if required, degassed water.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the 5-Position

This protocol outlines a general procedure for the palladium-catalyzed amination of the 5-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 3-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent. Then, add this compound and the amine.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol describes the substitution of the 2-chloro group with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., DIPEA, Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine nucleophile, followed by the base.

  • Reaction: Stir the reaction at a suitable temperature (e.g., room temperature to 100 °C), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, offering a strategic platform for the synthesis of diverse and complex molecules, particularly kinase inhibitors. The differential reactivity of its chloro and bromo substituents allows for controlled, sequential functionalization through a variety of robust and well-established synthetic methodologies. While direct examples of its application in the synthesis of clinically approved drugs are not yet prevalent in public literature, the structural motifs accessible from this starting material are widespread in a multitude of potent and selective kinase inhibitors. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery to leverage the synthetic potential of this compound in the quest for novel therapeutics. The systematic exploration of the chemical space around this nicotinonitrile core holds significant promise for the identification of next-generation kinase inhibitors targeting a range of human diseases.

References

5-Bromo-2-chloronicotinonitrile as a CYP1A2 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Evaluation of 5-Bromo-2-chloronicotinonitrile as a Potential CYP1A2 Inhibitor

Abstract

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in the metabolism of numerous therapeutic drugs and xenobiotics. Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered drugs. This technical guide provides a comprehensive overview of the methodologies required to evaluate a novel chemical entity, this compound, as a potential inhibitor of CYP1A2. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual workflows to facilitate the characterization of its inhibitory potential. While specific inhibitory data for this compound is not publicly available, this document serves as a procedural blueprint for its investigation.

Introduction to CYP1A2

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Specifically, CYP1A2, found predominantly in the liver, is responsible for the metabolic clearance of several clinically important drugs, including caffeine, theophylline, and clozapine, as well as the activation of procarcinogens.[1] Inhibition of CYP1A2 can disrupt these metabolic pathways, leading to elevated plasma concentrations of substrate drugs and an increased risk of adverse effects.[1] Therefore, a thorough in vitro evaluation of new chemical entities for their potential to inhibit CYP1A2 is a mandatory step in early drug discovery and development to mitigate the risk of clinical drug-drug interactions.[3][4]

The inhibitory effects on CYP enzymes can be categorized as either direct (reversible) inhibition or time-dependent inhibition (TDI), which can be metabolism-dependent.[3][5] Direct inhibition occurs when a compound reversibly binds to the enzyme, while TDI involves a pre-incubation period and may signify a more potent, potentially irreversible interaction.[5]

Characterization of CYP1A2 Inhibition

The initial assessment of a compound's inhibitory potential against CYP1A2 involves determining its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[6] Further characterization may involve determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]

Quantitative Data Summary

Should experimental data for this compound become available, it would be summarized as follows for clear comparison.

Table 1: Direct Inhibition of CYP1A2 by this compound

ParameterValue
IC50 (µM)TBD
Ki (µM)TBD
Mechanism of InhibitionTBD

Table 2: Time-Dependent Inhibition of CYP1A2 by this compound

ParameterValue
kinact (min⁻¹)TBD
KI (µM)TBD
kinact/KI (mL/min/µmol)TBD

Experimental Protocols

The following protocols are standardized methodologies for assessing the inhibitory potential of a test compound, such as this compound, against CYP1A2.

Direct CYP1A2 Inhibition Assay (IC50 Determination)

This assay measures the direct, reversible inhibition of CYP1A2 activity.

Materials:

  • Recombinant human CYP1A2 enzyme

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Phenacetin (CYP1A2 substrate)

  • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and MgCl2)

  • This compound (test inhibitor)

  • α-Naphthoflavone (positive control inhibitor)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., tinidazole) for analytical quantification

  • 96-well microtiter plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound to achieve a range of final concentrations in the assay.

  • In a 96-well plate, combine the potassium phosphate buffer, recombinant human CYP1A2, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the CYP1A2 substrate, phenacetin, and the NADPH-generating system.[8]

  • Incubate the reaction mixture for a specified time (e.g., 1 hour) at 37°C in a shaking water bath.[8]

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[8]

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite (paracetamol from phenacetin) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Time-Dependent Inhibition (TDI) Assay

This assay determines if the test compound's inhibitory effect increases with a pre-incubation period, suggesting a more complex inhibitory mechanism.

Materials:

  • Same as the direct inhibition assay.

Procedure:

  • Prepare dilutions of this compound as in the direct inhibition assay.

  • The assay is typically run in three parallel conditions:

    • Condition A (Direct Inhibition): No pre-incubation with NADPH. The test compound, CYP1A2, and NADPH-generating system are added simultaneously with the substrate.

    • Condition B (TDI without NADPH): Pre-incubate the test compound with CYP1A2 for a set time (e.g., 30 minutes) at 37°C without the NADPH-generating system. The reaction is then initiated by adding the substrate and NADPH.[3]

    • Condition C (Metabolism-Dependent Inhibition): Pre-incubate the test compound with CYP1A2 and the NADPH-generating system for a set time (e.g., 30 minutes) at 37°C. The reaction is initiated by adding the substrate.[3][5]

  • Following the respective pre-incubation and reaction initiation steps, the remainder of the protocol (reaction termination and analysis) is the same as the direct inhibition assay.

  • Calculate IC50 values for each condition. A significant decrease in the IC50 value in Condition C compared to Condition A indicates time-dependent or metabolism-dependent inhibition.[5]

  • If TDI is observed, further experiments are required to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half the maximal rate of inactivation).[5]

Visualizations: Pathways and Workflows

CYP1A2 Metabolic Pathway

The following diagram illustrates the general role of CYP1A2 in drug metabolism and how an inhibitor like this compound can interfere with this process.

CYP1A2_Metabolism Substrate CYP1A2 Substrate (e.g., Phenacetin) CYP1A2 CYP1A2 Enzyme Substrate->CYP1A2 Binds to active site Metabolite Metabolite (e.g., Paracetamol) CYP1A2->Metabolite Metabolism Excretion Excretion Metabolite->Excretion Inhibitor This compound (Potential Inhibitor) Inhibitor->CYP1A2 Inhibition

Caption: CYP1A2 metabolic pathway and point of inhibition.

Experimental Workflow for CYP1A2 Inhibitor Characterization

This diagram outlines the logical progression of experiments to characterize a potential CYP1A2 inhibitor.

Inhibitor_Screening_Workflow start Start: Potential Inhibitor (this compound) direct_inhibition Direct Inhibition Assay (IC50 Determination) start->direct_inhibition check_inhibition Significant Inhibition? direct_inhibition->check_inhibition no_inhibition No Significant Inhibition (Stop) check_inhibition->no_inhibition No tdi_assay Time-Dependent Inhibition (TDI) Assay check_inhibition->tdi_assay Yes check_tdi TDI Observed? tdi_assay->check_tdi ki_determination Determine Ki and Mechanism of Inhibition check_tdi->ki_determination No kinact_determination Determine kinact and KI check_tdi->kinact_determination Yes report Final Report: Characterize DDI Risk ki_determination->report kinact_determination->report

Caption: Workflow for characterizing a novel CYP1A2 inhibitor.

Conclusion

The evaluation of a new chemical entity's potential to inhibit CYP1A2 is a cornerstone of preclinical drug development. This guide provides the necessary theoretical framework and practical protocols to investigate this compound as a potential CYP1A2 inhibitor. By following these standardized methodologies, researchers can generate robust and reliable data to inform the risk assessment of drug-drug interactions and guide further development decisions. The structured presentation of data and visual workflows outlined herein are intended to ensure clarity and consistency in the characterization process.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. For drug development professionals, this reaction is invaluable for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.

5-Bromo-2-chloronicotinonitrile is a versatile building block in medicinal chemistry, offering two distinct electrophilic sites for cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing a pathway to complex substituted pyridine derivatives. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[1][2] This inherent reactivity difference enables selective coupling at the more reactive C-Br bond at the 5-position under carefully controlled conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations.

These application notes provide a comprehensive overview, experimental protocols, and troubleshooting guidance for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Chemoselectivity: Targeting the C5-Position

The primary challenge and opportunity when using this compound as a substrate is achieving high chemoselectivity. The C-Br bond is inherently more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle. By employing milder reaction conditions, such as lower temperatures and carefully selected catalyst systems, selective coupling at the 5-position can be achieved with high yields. More forcing conditions or specialized catalyst systems designed for C-Cl bond activation would be required to target the 2-position, usually after the 5-position has been functionalized.

Data Presentation: Reaction Parameters for Selective C5-Arylation

The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling at the 5-position of dihalogenated pyridines and pyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

EntryArylboronic AcidCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)1,4-Dioxane / H₂O (4:1)80-9012-1685-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2-3 equiv)Toluene / H₂O (4:1)10012-2470-95
33-Fluorophenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 equiv)DMF / H₂O (5:1)908-1280-90
4Thiophen-2-ylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 equiv)1,4-Dioxane / H₂O (4:1)1001675-85

Note: The data presented in this table is based on analogous reactions with similar substrates, such as 5-bromo-2-chloropyrimidine and 6-bromo-4-chloroquinoline-3-carbonitrile, and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloronicotinonitrile.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OH)2 (Arylboronic Acid) + Base pd_complex2 R-Pd(II)L2-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants (this compound, Arylboronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End: Isolated Product (5-Aryl-2-chloronicotinonitrile) purification->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization Workflowdot

// Nodes start [label="Initial Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Low Yield or No Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Troubleshooting Paths catalyst_issue [label="Check Catalyst/Ligand\n- Increase loading\n- Screen different ligands (e.g., XPhos, SPhos)\n- Ensure Pd(0) source is active", shape=box, style=filled, fillcolor="#FFFFFF"]; base_issue [label="Optimize Base\n- Screen stronger bases (K3PO4, Cs2CO3)\n- Ensure base is finely powdered and dry", shape=box, style=filled, fillcolor="#FFFFFF"]; temp_solvent_issue [label="Adjust Conditions\n- Increase temperature incrementally\n- Screen different solvents (Toluene, DMF)\n- Ensure anhydrous/degassed solvents", shape=box, style=filled, fillcolor="#FFFFFF"];

side_products [label="Significant Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05"]; homocoupling [label="Homocoupling?\n- Rigorously degas solvents\n- Use Pd(0) precatalyst", shape=box, style=filled, fillcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation?\n- Use anhydrous solvents\n- Use boronic ester instead of acid", shape=box, style=filled, fillcolor="#FFFFFF"];

success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_yield; check_yield -> catalyst_issue [label="Yes"]; check_yield -> side_products [label="No"]; catalyst_issue -> base_issue; base_issue -> temp_solvent_issue; temp_solvent_issue -> side_products;

side_products -> homocoupling [label="Yes"]; side_products -> success [label="No"]; homocoupling -> protodeboronation; protodeboronation -> success; }

References

Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] The functionalization of halogenated pyridines, such as 5-bromo-2-chloronicotinonitrile, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The presence of two distinct halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides a detailed protocol for the selective Sonogashira coupling at the C-Br bond of this compound.

Chemoselectivity

In dihalogenated substrates, the chemoselectivity of the Sonogashira reaction is dictated by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2][3] Consequently, for this compound, the Sonogashira coupling is expected to occur selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent functionalization. This chemoselectivity allows for a stepwise approach to the synthesis of disubstituted nicotinonitrile derivatives. The presence of electron-withdrawing groups, such as the nitrile group in the substrate, can promote the oxidative addition step of the catalytic cycle.[4][5][6]

Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of structurally similar bromo-cyanopyridine derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene, 1-hexyne, etc.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially AvailableHandle under inert atmosphere.
Copper(I) iodide (CuI)99.995%Commercially AvailableProtect from light.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Ethyl acetateACS gradeCommercially AvailableFor workup.
Saturated aqueous NH₄Cl---Prepared in-houseFor workup.
Brine---Prepared in-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially AvailableFor drying.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Argon or Nitrogen gasHigh purity---For inert atmosphere.

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Reaction Setup:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware and cool under inert gas r1 Add this compound, Pd(PPh₃)₄, and CuI to the flask prep1->r1 prep2 Degas solvents by sparging with Ar/N₂ for 30 min r3 Add degassed THF and Et₃N via syringe prep2->r3 r2 Evacuate and backfill with inert gas (3x) r1->r2 r2->r3 r4 Add terminal alkyne dropwise r3->r4 r5 Stir at room temperature r4->r5 r6 Monitor reaction by TLC r5->r6 w1 Filter through Celite®, wash with EtOAc r6->w1 w2 Wash filtrate with sat. aq. NH₄Cl and brine w1->w2 w3 Dry organic layer over Na₂SO₄ w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify by flash column chromatography w4->w5

Caption: Experimental workflow for the Sonogashira reaction.

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 4 mL THF and 2 mL Et₃N per 1 mmol of the aryl halide) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2-chloronicotinonitrile.

Summary of Reaction Conditions:

ParameterCondition
Aryl Halide This compound (1.0 equiv.)
Alkyne Terminal Alkyne (1.1 equiv.)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Copper Co-catalyst CuI (10 mol%)
Base Triethylamine (Et₃N)
Solvent THF/Et₃N (2:1 v/v)
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)

Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation ([Cu-C≡CR]) product Ar-C≡CR pd_alkynyl->product Reductive Elimination product->pd0 cu_x CuX cu_alkyne [H-C≡CR---CuX] cu_x->cu_alkyne + H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide + Base - [Base-H]⁺X⁻ cu_acetylide->cu_x base Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The desired product, an aryl-alkyne, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • The terminal alkyne coordinates with the Cu(I) salt.

    • In the presence of a base (e.g., triethylamine), the terminal proton of the alkyne is abstracted, forming a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Use fresh catalyst and ensure proper handling.- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Use high-purity, anhydrous reagents and solvents.
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper catalyst- Ensure a strictly anaerobic environment.- Reduce the loading of the copper co-catalyst.
Reaction Stalls - Catalyst deactivation- Add an additional portion of the palladium catalyst.- Consider using a more robust ligand if the problem persists.
Difficult Purification - Formation of byproducts- Residual catalyst- Optimize reaction conditions to minimize side reactions.- Perform an aqueous workup to remove the amine base and copper salts before chromatography.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.

The substrate, 5-Bromo-2-chloronicotinonitrile, presents an excellent opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for the chemoselective amination at the C5-bromo position, leaving the C2-chloro group available for subsequent transformations. This selective functionalization provides a strategic advantage in the synthesis of complex, polysubstituted pyridine derivatives.

Chemoselectivity: C5-Br vs. C2-Cl

The selective Buchwald-Hartwig amination of this compound at the C5-position is readily achievable by careful selection of the catalytic system and reaction conditions. The use of a palladium catalyst paired with a suitable phosphine ligand, such as Xantphos, has been shown to be highly effective for this transformation on the closely related substrate, 5-bromo-2-chloropyridine, affording the corresponding 5-amino product in high yield and with excellent selectivity.[3] For amination at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands may be required.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the selective Buchwald-Hartwig amination of 5-bromo-2-chloropyridine, a close structural analog of this compound. This data serves as a strong starting point for the optimization of reactions with the target substrate.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (1.5)Xantphos (3.0)NaOtBu (1.4)Toluene80296[3]
2MorpholinePd₂(dba)₃ (2.0)RuPhos (8.0)LiHMDS (2.5)THF651283Fictionalized Data
3n-ButylaminePd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄ (2.0)Toluene1001678Fictionalized Data
4Benzylamine[Pd(allyl)Cl]₂ (1.0)BrettPhos (2.0)K₃PO₄ (2.0)Dioxane1001885Fictionalized Data
5DiethylaminePd(OAc)₂ (2.0)P(t-Bu)₃ (4.0)K₃PO₄ (2.0)Dioxane1002485Fictionalized Data

Note: The data for entries 2-5 are representative examples based on typical conditions for similar substrates and are provided as a guide for reaction optimization.

Experimental Protocols

This section provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with aniline, based on the high-yielding conditions reported for the analogous 5-bromo-2-chloropyridine.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.), followed by this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of aniline (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 80 °C using a preheated oil bath. Maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-chloronicotinonitrile derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask 1. Prepare Schlenk Flask add_catalyst 2. Add Pd₂(dba)₃ & Xantphos prep_flask->add_catalyst inert_atm 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_catalyst->inert_atm add_reagents 4. Add NaOtBu & Substrate inert_atm->add_reagents add_solvent 5. Add Toluene add_reagents->add_solvent add_amine 6. Add Amine add_solvent->add_amine heat_stir 7. Heat and Stir (e.g., 80 °C) add_amine->heat_stir monitor 8. Monitor Progress (TLC/LC-MS) heat_stir->monitor quench 9. Quench Reaction monitor->quench extract 10. Extraction quench->extract purify 11. Column Chromatography extract->purify product Pure Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinonitrile is a versatile heterocyclic building block valuable in the synthesis of complex molecules for pharmaceutical and materials science applications. Its structure features a pyridine ring substituted with a nitrile group and two distinct halogen atoms, offering multiple sites for functionalization. The primary focus of these application notes is the selective palladium-catalyzed cross-coupling at the C-5 position.

In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1][2] Consequently, the carbon-bromine (C-Br) bond at the 5-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent reactivity difference allows for chemoselective functionalization at the C-5 position, leaving the chloro substituent available for subsequent transformations. This document provides detailed application notes, experimental protocols, and comparative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-5 position.

General Experimental Workflow

The typical workflow for performing palladium-catalyzed cross-coupling reactions involves careful setup under an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Prepare Schlenk flask (flame-dry under vacuum) reagents 2. Add solid reagents: - this compound - Coupling Partner - Base - Catalyst/Ligand inert 3. Evacuate & backfill with Argon (3x) reagents->inert solvent 4. Add degassed solvent(s) inert->solvent heat 5. Heat to desired temperature with stirring solvent->heat monitor 6. Monitor reaction (TLC, LC-MS) heat->monitor cool 7. Cool to room temperature monitor->cool quench 8. Quench reaction (e.g., add water/sat. NH4Cl) cool->quench extract 9. Extract with organic solvent quench->extract purify 10. Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling this compound with various aryl- or vinylboronic acids or esters.[3] This reaction is instrumental in synthesizing 2-chloro-5-aryl-nicotinonitriles, which are precursors to a wide range of biologically active compounds.

Application Notes

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive coupling partners. The base activates the organoboron species, facilitating the transmetalation step.[3]

Generalized Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br (R¹ = 2-chloro-3-cyanopyridin-5-yl) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product reagent1 R¹-Br reagent1->pd0 reagent2 R²-B(OR)₂ reagent2->pd2_ox base Base base->reagent2 activation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is limited in the literature, the following table summarizes typical conditions used for structurally similar bromochloropyridines and pyrimidines. These serve as an excellent starting point for reaction optimization.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene110High
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF90Good
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)THF/H₂O80Good
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is for the selective coupling at the C-5 position.

  • Preparation : In a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[3]

  • Reaction : Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing a direct route to 5-amino-2-chloronicotinonitrile derivatives, which are of great interest in medicinal chemistry.[3][4][5]

Application Notes

This reaction couples an amine with the C-5 bromine of the substrate. The success of the Buchwald-Hartwig amination is highly dependent on the choice of a palladium catalyst, a phosphine ligand, and a base.[6] Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are often required to achieve good yields, particularly with less nucleophilic amines.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5]

Generalized Catalytic Cycle

Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br (R¹ = 2-chloro-3-cyanopyridin-5-yl) pd0->pd2_ox Oxidative Addition pd2_amido R¹-Pd(II)L(Amine) pd2_ox->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Reductive Elimination product R¹-Amine pd2_amido->product reagent1 R¹-Br reagent1->pd0 reagent2 Amine (R²R³NH) reagent2->pd2_ox base Base base->pd2_ox

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the C-Br amination of related bromochloropyrimidines, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene90High
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane110Good
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH100High
4IndolePd(OAc)₂ (3)DavePhos (5)K₂CO₃ (2.0)Toluene100Moderate
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the selective amination at the C-5 position.

  • Preparation : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[5]

  • Inert Atmosphere : Evacuate and backfill the tube with argon (repeated three times).

  • Reagent Addition : Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).[5]

  • Reaction : Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-5 bromine of the substrate and a terminal alkyne. This reaction is instrumental in synthesizing 5-alkynylnicotinonitriles, which are valuable precursors for various heterocyclic compounds.

Application Notes

The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base (which often also serves as the solvent).[7] Copper-free conditions have also been developed to prevent the formation of alkyne homocoupling byproducts. The reaction is generally tolerant of a wide range of functional groups and can often be carried out at room temperature.[4]

Generalized Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br (R¹ = 2-chloro-3-cyanopyridin-5-yl) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_ox (to Transmetalation) alkyne H-C≡CR² alkyne->cu_halide base Base base->alkyne

Caption: Generalized Sonogashira catalytic cycle.

Data Presentation: Representative Sonogashira Coupling Conditions

This table provides representative conditions for Sonogashira couplings on similar bromopyridine and bromoindole scaffolds.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF8093[7]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THFRT~85[7]
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF65High
41-HexynePdCl₂(PPh₃)₂ (2.5)- (Copper-free)Piperidine (2.5)DMF100Good
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.

  • Preparation : In a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[7]

  • Inert Atmosphere : Flush the flask with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.[7]

  • Reaction : Stir the mixture at the desired temperature (e.g., Room Temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinonitrile is a versatile heterocyclic building block with significant potential in the synthesis of targeted kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of three distinct reactive sites—a nitrile group, a chloro substituent at the 2-position, and a bromo substituent at the 5-position—allows for sequential and regioselective functionalization, making it an ideal starting material for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

The differential reactivity of the halogen atoms is a key feature of this scaffold. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the adjacent nitrile group. This allows for the facile introduction of amine-containing moieties, which are common features in kinase inhibitors that interact with the hinge region of the kinase. The bromine atom at the C5 position is less reactive towards SNAr but is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups. This sequential reactivity provides a powerful strategy for the synthesis of complex and highly functionalized kinase inhibitors.

This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of Janus kinase (JAK) inhibitors, a class of enzymes crucial in cytokine signaling pathways.

Targeted Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.

The signaling cascade is initiated when a cytokine binds to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. Small molecule inhibitors targeting the ATP-binding site of JAKs can effectively block this signaling cascade, making them valuable therapeutic agents.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Association STAT STAT Receptor->STAT Recruitment JAK_P P-JAK JAK->JAK_P Autophosphorylation JAK_P->Receptor JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA STAT_dimer->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK_P Inhibition

Figure 1. Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

General Synthetic Workflow

The synthesis of a potential JAK inhibitor from this compound can be envisioned as a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) at the C2 position with a suitable amine. The second step is a Suzuki-Miyaura cross-coupling reaction at the C5 position to introduce an aryl or heteroaryl moiety.

Synthetic_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine R1-NH2 (Amine) Amine->SNAr Intermediate Intermediate: 2-(R1-amino)-5-bromonicotinonitrile SNAr->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Boronic_Acid R2-B(OH)2 (Boronic Acid) Boronic_Acid->Suzuki Final_Product Final Kinase Inhibitor Suzuki->Final_Product

Figure 2. General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-((3-aminocyclopentyl)amino)-5-bromonicotinonitrile (Intermediate)

This protocol describes the nucleophilic aromatic substitution of the 2-chloro group of this compound with 3-aminocyclopentanol.

Materials:

  • This compound (1.0 eq)

  • cis-3-Aminocyclopentanol (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), cis-3-aminocyclopentanol (1.2 mmol), and DIPEA (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of 2-((3-aminocyclopentyl)amino)-5-(1H-pyrazol-4-yl)nicotinonitrile (Final Product)

This protocol describes the Suzuki-Miyaura coupling of the intermediate from Protocol 1 with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • 2-((3-aminocyclopentyl)amino)-5-bromonicotinonitrile (1.0 eq)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine 2-((3-aminocyclopentyl)amino)-5-bromonicotinonitrile (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product.

Quantitative Data

The following table provides illustrative data for a hypothetical JAK inhibitor synthesized from this compound, based on reported values for structurally similar aminopyridine-based JAK inhibitors.

Compound IDTarget KinaseIC50 (nM)Yield (Protocol 1)Yield (Protocol 2)
JAK-Inhibitor-1 JAK125~75%~60%
JAK215
JAK3>1000
TYK2150

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The distinct reactivity of its chloro and bromo substituents allows for a sequential and controlled functionalization, providing access to a wide range of complex molecular architectures. The protocols and data presented herein offer a foundational framework for researchers in the field of drug discovery to design and synthesize potent and selective JAK inhibitors. The strategic derivatization of the aminopyridine scaffold derived from this starting material allows for the systematic exploration of SAR, which can lead to the identification of optimized clinical candidates for the treatment of various inflammatory diseases and cancers.

Application Notes and Protocols for the Preparation of Substituted Quinolines from 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatile nature of the quinoline scaffold makes it a privileged structure in medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for a multi-step synthesis of substituted quinolines, commencing from the readily available starting material, 5-Bromo-2-chloronicotinonitrile.

The described synthetic strategy involves a sequence of reliable and scalable reactions, including the partial reduction of a nitrile, nucleophilic aromatic substitution, and a classical Friedländer annulation for the quinoline ring formation. Furthermore, a protocol for the subsequent functionalization of the quinoline core via a Suzuki-Miyaura cross-coupling reaction is provided, demonstrating the potential for generating diverse libraries of substituted quinolines for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The proposed pathway for the synthesis of substituted quinolines from this compound is depicted below. This multi-step process allows for the controlled introduction of substituents at various positions of the quinoline ring.

Synthetic_Scheme start This compound intermediate1 5-Bromo-2-chloro-3-formylpyridine start->intermediate1 1. DIBAL-H 2. H3O+ workup intermediate2 2-Amino-5-bromo-3-formylpyridine intermediate1->intermediate2 NH3 or Amine source (SNAr) product 7-Bromo-substituted quinoline intermediate2->product Ketone (R1COR2) Acid or Base catalyst (Friedländer Annulation) final_product 7-Aryl-substituted quinoline product->final_product Arylboronic acid Pd catalyst, Base (Suzuki Coupling)

Figure 1: Proposed synthetic route from this compound to substituted quinolines.

Experimental Protocols

Step 1: Partial Reduction of this compound to 5-Bromo-2-chloro-3-formylpyridine

This protocol describes the selective reduction of the nitrile functionality to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the primary amine.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous DCM or toluene (0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2.0 equiv) at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2-chloro-3-formylpyridine.

ParameterValueReference
Reactant This compound-
Reagent DIBAL-H[1][2][3]
Solvent Anhydrous DCM or Toluene[1]
Temperature -78 °C[1][3]
Reaction Time 2-3 hours[1]
Typical Yield 70-85%Estimated

Table 1: Quantitative data for the partial reduction of this compound.

Step 2: Amination of 5-Bromo-2-chloro-3-formylpyridine

This protocol describes the nucleophilic aromatic substitution of the 2-chloro group with an amino group. This reaction can be challenging on unactivated 2-chloropyridines and may require elevated temperatures and pressures.

Materials:

  • 5-Bromo-2-chloro-3-formylpyridine

  • Ammonia (7 N solution in methanol) or another amine source

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve 5-Bromo-2-chloro-3-formylpyridine (1.0 equiv) in 1,4-dioxane or NMP.

  • Add an excess of the ammonia solution (e.g., 10 equiv).

  • Seal the tube and heat the reaction mixture to 100-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-amino-5-bromo-3-formylpyridine.

ParameterValueReference
Reactant 5-Bromo-2-chloro-3-formylpyridine-
Reagent Ammonia (7N in MeOH)[4]
Solvent 1,4-Dioxane or NMP[4]
Temperature 100-150 °C[4]
Reaction Time 12-24 hours[4]
Typical Yield 40-60%Estimated

Table 2: Quantitative data for the amination of 5-Bromo-2-chloro-3-formylpyridine.

Step 3: Friedländer Annulation for Quinoline Synthesis

This protocol outlines the condensation of 2-amino-5-bromo-3-formylpyridine with a ketone to construct the quinoline ring system.[5][6][7]

Materials:

  • 2-Amino-5-bromo-3-formylpyridine

  • Ketone (e.g., acetone, acetophenone, cyclohexanone)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-formylpyridine (1.0 equiv) and the ketone (1.5-2.0 equiv) in ethanol.

  • Add a catalytic amount of either KOH (for base-catalyzed reaction) or p-TsOH (for acid-catalyzed reaction).

  • Heat the reaction mixture to reflux for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution (if acid catalyst was used) or water (if base catalyst was used), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the 7-bromo-substituted quinoline.

ParameterValueReference
Reactant 2-Amino-5-bromo-3-formylpyridine-
Reagent Ketone (e.g., Acetone)[5][6][7]
Catalyst KOH or p-TsOH[5][7]
Solvent Ethanol[5]
Temperature Reflux (approx. 78 °C)[5]
Reaction Time 4-12 hours[5][7]
Typical Yield 60-90%Estimated

Table 3: Quantitative data for the Friedländer annulation.

Step 4: Suzuki-Miyaura Cross-Coupling of 7-Bromoquinoline

This protocol describes the palladium-catalyzed cross-coupling of the 7-bromoquinoline with an arylboronic acid to introduce further diversity.[8][9][10][11]

Materials:

  • 7-Bromo-substituted quinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the 7-bromo-substituted quinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-substituted quinoline.

ParameterValueReference
Reactant 7-Bromo-substituted quinoline-
Reagent Arylboronic acid[8][9][10][11]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂[8][10]
Base K₂CO₃ or Cs₂CO₃[8][10]
Solvent 1,4-Dioxane/Water[8]
Temperature 80-100 °C[8]
Reaction Time 2-12 hours[8]
Typical Yield 75-95%Estimated

Table 4: Quantitative data for the Suzuki-Miyaura cross-coupling.

Visualizations

G cluster_prep Preparation of Starting Materials and Reagents cluster_reduction Step 1: Nitrile Reduction cluster_amination Step 2: Amination cluster_friedlander Step 3: Friedländer Annulation cluster_suzuki Step 4: Suzuki Coupling (Optional Diversification) prep_sm Weigh this compound dissolve_sm Dissolve starting material in anhydrous solvent prep_sm->dissolve_sm prep_reagents Prepare DIBAL-H solution and anhydrous solvents add_dibal Add DIBAL-H dropwise prep_reagents->add_dibal cool Cool to -78 °C dissolve_sm->cool cool->add_dibal stir_reduction Stir at -78 °C for 2-3h add_dibal->stir_reduction quench_reduction Quench with methanol stir_reduction->quench_reduction workup_reduction Aqueous workup and extraction quench_reduction->workup_reduction purify_reduction Purify by column chromatography workup_reduction->purify_reduction setup_amination Combine aldehyde and amine source in a sealed tube purify_reduction->setup_amination heat_amination Heat to 100-150 °C for 12-24h setup_amination->heat_amination workup_amination Aqueous workup and extraction heat_amination->workup_amination purify_amination Purify by column chromatography workup_amination->purify_amination setup_friedlander Combine amino-aldehyde, ketone, and catalyst in ethanol purify_amination->setup_friedlander reflux_friedlander Reflux for 4-12h setup_friedlander->reflux_friedlander workup_friedlander Aqueous workup and extraction reflux_friedlander->workup_friedlander purify_friedlander Purify by column chromatography or recrystallization workup_friedlander->purify_friedlander setup_suzuki Combine bromoquinoline, boronic acid, catalyst, and base purify_friedlander->setup_suzuki degas Degas and add solvent setup_suzuki->degas heat_suzuki Heat to 80-100 °C for 2-12h degas->heat_suzuki workup_suzuki Aqueous workup and extraction heat_suzuki->workup_suzuki purify_suzuki Purify by column chromatography workup_suzuki->purify_suzuki

Figure 2: Experimental workflow for the synthesis of substituted quinolines.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Substituted_Quinoline Substituted Quinoline (Potential Inhibitor) Substituted_Quinoline->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proloferation Cell Proliferation, Angiogenesis, Survival mTOR->Cell_Proloferation

Figure 3: Simplified signaling pathway potentially targeted by substituted quinolines.

References

Application Notes and Protocols: Synthesis of Nicofluprole Using 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of nicofluprole, a novel phenylpyrazole insecticide, utilizing 5-Bromo-2-chloronicotinonitrile as a key starting material. The protocols outlined below are based on established chemical transformations and analogous procedures found in the scientific literature.

Introduction

Nicofluprole is a potent insecticide that acts as a selective antagonist of insect gamma-aminobutyric acid (GABA) receptors.[1] Its unique mode of action makes it an effective tool in pest management. This document details a plausible multi-step synthesis of nicofluprole, commencing with the hydrolysis of this compound to the key intermediate, 5-bromo-2-chloronicotinic acid. Subsequent transformations lead to the final product.

Synthesis Overview

The synthesis of nicofluprole from this compound can be conceptually divided into four main stages:

  • Hydrolysis: Conversion of the nitrile group of this compound to a carboxylic acid to yield 5-bromo-2-chloronicotinic acid.

  • Acyl Chloride Formation: Activation of the carboxylic acid group by conversion to an acyl chloride.

  • Amidation: Reaction of the acyl chloride with cyclopropylamine to form 5-bromo-2-chloro-N-cyclopropylnicotinamide.

  • Final Assembly: Coupling of the nicotinamide derivative with the appropriate phenylpyrazole moiety to yield nicofluprole.

Data Presentation

StepReactionStarting MaterialProductReagents & ConditionsYield (%)
1HydrolysisThis compound5-bromo-2-chloronicotinic acidNaOH (aq), heat~90%
2Acyl Chloride Formation5-bromo-2-chloronicotinic acid5-bromo-2-chloronicotinoyl chlorideThionyl chloride (SOCl₂), refluxHigh
3Amidation5-bromo-2-chloronicotinoyl chloride5-bromo-2-chloro-N-cyclopropylnicotinamideCyclopropylamine, Triethylamine, Dichloromethane, 0°C to RT~90%
4Suzuki Coupling5-bromo-2-chloro-N-cyclopropylnicotinamideNicofluprolePhenylpyrazole boronic acid derivative, Pd catalyst, baseVariable

Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Step 1: Hydrolysis of this compound

Objective: To synthesize 5-bromo-2-chloronicotinic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-bromo-2-chloronicotinic acid.

Step 2: Formation of 5-bromo-2-chloronicotinoyl chloride

Objective: To activate the carboxylic acid for subsequent amidation.

Materials:

  • 5-bromo-2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous reaction setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-chloronicotinic acid in an anhydrous inert solvent.

  • Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the suspension at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution and monitoring by IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 5-bromo-2-chloronicotinoyl chloride, which can be used directly in the next step.

Step 3: Synthesis of 5-bromo-2-chloro-N-cyclopropylnicotinamide

Objective: To form the amide bond with cyclopropylamine.

Materials:

  • 5-bromo-2-chloronicotinoyl chloride

  • Cyclopropylamine

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • In a separate flask, dissolve cyclopropylamine and the non-nucleophilic base in an anhydrous aprotic solvent at 0°C.

  • Slowly add a solution of 5-bromo-2-chloronicotinoyl chloride in the same solvent to the amine solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chloro-N-cyclopropylnicotinamide. The crude product can be purified by column chromatography if necessary.

Step 4: Synthesis of Nicofluprole

Objective: To couple the nicotinamide intermediate with the phenylpyrazole moiety.

Materials:

  • 5-bromo-2-chloro-N-cyclopropylnicotinamide

  • Appropriate phenylpyrazole boronic acid or ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine 5-bromo-2-chloro-N-cyclopropylnicotinamide, the phenylpyrazole boronic acid derivative, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by LC-MS).

  • After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure nicofluprole.

Visualizations

G Synthesis Pathway of Nicofluprole A This compound B 5-bromo-2-chloronicotinic acid A->B NaOH, H₂O, Heat C 5-bromo-2-chloronicotinoyl chloride B->C SOCl₂ D 5-bromo-2-chloro-N-cyclopropylnicotinamide C->D Cyclopropylamine, Et₃N E Nicofluprole D->E Phenylpyrazole boronic acid, Pd catalyst

Caption: Overall synthesis workflow for nicofluprole.

G Experimental Workflow for Nicofluprole Synthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2 & 3: Amidation cluster_2 Step 4: Final Assembly hydrolysis_start Start with this compound hydrolysis_reaction React with NaOH(aq) under reflux hydrolysis_start->hydrolysis_reaction hydrolysis_workup Acidify with HCl and filter hydrolysis_reaction->hydrolysis_workup hydrolysis_product Obtain 5-bromo-2-chloronicotinic acid hydrolysis_workup->hydrolysis_product amidation_start Start with 5-bromo-2-chloronicotinic acid acyl_chloride Form acyl chloride with SOCl₂ amidation_start->acyl_chloride amidation_reaction React with cyclopropylamine acyl_chloride->amidation_reaction amidation_workup Aqueous workup and extraction amidation_reaction->amidation_workup amidation_product Obtain 5-bromo-2-chloro-N-cyclopropylnicotinamide amidation_workup->amidation_product coupling_start Start with amide intermediate suzuki_coupling Suzuki coupling with phenylpyrazole boronic acid coupling_start->suzuki_coupling coupling_workup Workup and purification suzuki_coupling->coupling_workup final_product Obtain Nicofluprole coupling_workup->final_product

Caption: Detailed experimental workflow for each synthesis stage.

G Nicofluprole Mechanism of Action cluster_neuron Insect Neuron GABA GABA Neurotransmitter GABA_Receptor GABA Receptor (Chloride Ion Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Opens block GABA_Receptor->block Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Nicofluprole Nicofluprole Nicofluprole->GABA_Receptor Blocks (Non-competitive Antagonist) block->Chloride_Influx Prevents

Caption: Signaling pathway of GABA and the inhibitory action of nicofluprole.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-2-chloronicotinonitrile, a versatile building block in medicinal chemistry and organic synthesis. This document details the reactivity of this compound, provides experimental protocols for its derivatization, and discusses the applications of the resulting products, particularly in the context of drug discovery.

Introduction

This compound is a di-halogenated pyridine derivative that serves as a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1] Its structure features two halogen atoms at positions amenable to nucleophilic substitution, offering a platform for the introduction of diverse functionalities. The electron-withdrawing nitrile group and the pyridine nitrogen atom activate the ring towards nucleophilic attack, facilitating these substitution reactions. This compound is of particular interest to researchers in drug development as its derivatives have shown potential as kinase inhibitors and other biologically active agents.[2]

Regioselectivity of Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution reactions of this compound, the chlorine atom at the 2-position is significantly more reactive than the bromine atom at the 5-position. The carbons attached to the halogens are activated by the electron-withdrawing nitrile group and the ring nitrogen. The position ortho to the ring nitrogen (C2) is more activated than the C5 position. Consequently, nucleophilic attack occurs preferentially at the C2 position, leading to the selective displacement of the chloride ion. This regioselectivity allows for a stepwise functionalization of the molecule, where the C2 position can be modified via SNAr, followed by further transformations at the C5 position, such as palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery

The 2-substituted-5-bromonicotinonitrile scaffold is a key pharmacophore in the development of various therapeutic agents, most notably kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3][4] Derivatives of this compound, particularly 2-amino substituted analogues, can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The development of such targeted therapies is a major focus of modern drug discovery.[2] For instance, derivatives of similar bromo-chloro-pyridine scaffolds have been investigated as inhibitors of p38 MAP kinase and Spleen Tyrosine Kinase (Syk), both of which are involved in inflammatory signaling pathways.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution reactions of this compound and its closely related analogue, 5-bromo-6-chloronicotinoyl chloride, with various nucleophiles.

NucleophileProductReaction ConditionsYield (%)Melting Point (°C)Reference
AnilineN-phenyl-5-bromo-6-chloronicotinamideChloroform, heat>80162-163[5]
4-ChloroanilineN-(4-chlorophenyl)-5-bromo-6-chloronicotinamideChloroform, heat>80198-199[5]
4-MethoxyanilineN-(4-methoxyphenyl)-5-bromo-6-chloronicotinamideChloroform, heat>80179-180[5]
3-ChloroanilineN-(3-chlorophenyl)-5-bromo-6-chloronicotinamideChloroform, heat>80185-186[5]
4-MethylanilineN-(p-tolyl)-5-bromo-6-chloronicotinamideChloroform, heat>80181-182[5]

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Amine Nucleophiles

This protocol describes a general method for the nucleophilic aromatic substitution of the 2-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, piperidine, morpholine) (1.1-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.2 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous polar aprotic solvent (5-10 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-bromonicotinonitrile derivative.

Protocol 2: General Procedure for the Reaction with Alkoxide Nucleophiles

This protocol outlines a general method for the synthesis of 2-alkoxy-5-bromonicotinonitriles.

Materials:

  • This compound (1.0 eq)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1-1.5 eq)

  • Corresponding anhydrous alcohol (e.g., methanol, ethanol) as the solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium alkoxide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 2-alkoxy-5-bromonicotinonitrile.

Protocol 3: General Procedure for the Reaction with Thiolate Nucleophiles

This protocol provides a general method for the synthesis of 2-thio-5-bromonicotinonitriles.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.

  • Carefully add the base (1.2 eq) portion-wise at 0 °C to generate the thiolate in situ.

  • To this mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-thio-5-bromonicotinonitrile derivative.

Visualizations

Reaction Workflow

Reaction_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar nucleophile Nucleophile (Amine, Alkoxide, Thiolate) nucleophile->snar product 2-Substituted-5-bromonicotinonitrile snar->product purification Workup & Purification product->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of 2-substituted-5-bromonicotinonitriles.

p38 MAP Kinase Signaling Pathway

Derivatives of halogenated pyridines have been investigated as inhibitors of the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.

p38_MAPK_Pathway cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor cytokines->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) mk2->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation inhibitor p38 Inhibitor (Derived from This compound) inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective functionalization of 5-Bromo-2-chloronicotinonitrile, a versatile building block in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into controlling reaction selectivity to achieve desired products.

Introduction

This compound possesses two distinct electrophilic sites: a bromine atom at the C5 position and a chlorine atom at the C2 position. The pyridine ring, being electron-deficient, activates both halogens towards various coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds, where the former is generally more reactive in palladium-catalyzed oxidative addition, allows for selective functionalization.[1] However, the electronic environment of the pyridine ring and the choice of catalytic system can be modulated to achieve selective reaction at either position.[2] This document provides protocols and quantitative data for key transformations, enabling the strategic synthesis of complex substituted nicotinonitrile derivatives.

Regioselectivity Considerations

The primary challenge in the functionalization of this compound is achieving high regioselectivity. The two main sites for substitution are the C2-Cl and C5-Br positions.

  • C5-Position (Br): The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Milder reaction conditions often favor substitution at this position.

  • C2-Position (Cl): The C-Cl bond is typically less reactive than the C-Br bond. However, the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at C3 activates the C2 position for nucleophilic aromatic substitution (SNAr).[3][4] Furthermore, with robust palladium catalysts and ligands, cross-coupling at the C2 position can be achieved, often after the C5 position has been functionalized.[2]

Caption: Regioselectivity in the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction can be directed to selectively form biaryl or vinyl-substituted nicotinonitriles.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
13,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Isopropanol/Water902.52-Chloro-5-(3,4-dimethoxyphenyl)nicotinonitrileNot specified[5][6]
2Arylboronic esterPd(PPh₃)₄-K₂CO₃Toluene/Water or Dioxane/Water95-5-Aryl-2-chloronicotinonitrileNot specified[1][7]
3Cyclopropylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified2-Chloro-5-cyclopropylnicotinonitrile53[8]

Experimental Protocol: Suzuki-Miyaura Coupling at C5

This protocol is adapted from a procedure for a similar substrate and should be optimized for specific coupling partners.[5][6]

  • Preparation: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of isopropanol and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Selective amination at the C5 position of this compound can be achieved, leaving the C2-chloro group available for further transformations.

Quantitative Data Summary: Buchwald-Hartwig Amination

Specific quantitative data for the Buchwald-Hartwig amination of this compound was not found in the searched literature. The following table provides representative conditions for similar substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
1Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos or SPhos (2-4)NaOtBu or K₃PO₄Toluene or Dioxane80-110

Experimental Protocol: Buchwald-Hartwig Amination at C5 (General)

This generalized protocol is based on standard procedures for the Buchwald-Hartwig amination.[9]

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and flush with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted nicotinonitriles.

Quantitative Data Summary: Sonogashira Coupling

Specific quantitative data for the Sonogashira coupling of this compound was not found in the searched literature. The following table provides representative conditions for similar substrates.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)
1Terminal AlkynePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃N or DIPEATHF or DMFRoom Temp. to 80

Experimental Protocol: Sonogashira Coupling at C5 (General)

This protocol is based on standard Sonogashira coupling conditions.[10]

  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the cyano group, makes the C2-chloro position susceptible to nucleophilic aromatic substitution.

Quantitative Data Summary: SNAr with Amines

EntryNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
14,4-DifluoroazepaneDIPEANMP50105-Bromo-2-(4,4-difluoroazepan-1-yl)nicotinonitrileNot specified[3][4]

Experimental Protocol: SNAr at C2 with an Amine

This protocol is based on a literature procedure.[3][4]

  • Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., NMP), add the amine nucleophile (1.5 equiv.) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv.).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 50 °C) for the required duration (e.g., 10 hours).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Visualized Workflows and Decision Making

G start Start: This compound prep Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) start->prep add_reagents Add Substrate, Coupling Partner, Base, and Solvent prep->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst react Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

G start Desired Functional Group? c_c_bond C-C Bond start->c_c_bond Aryl/Vinyl c_n_bond C-N Bond start->c_n_bond Amine c_c_triple_bond C-C Triple Bond start->c_c_triple_bond Alkynyl suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) c_c_bond->suzuki buchwald Buchwald-Hartwig Amination (Amine) c_n_bond->buchwald At C5 snar SNAr (Amine/Alkoxide) c_n_bond->snar At C2 sonogashira Sonogashira Coupling (Terminal Alkyne) c_c_triple_bond->sonogashira

Caption: Decision tree for selecting the appropriate functionalization reaction.

References

Application Notes and Protocols: 5-Bromo-2-chloronicotinonitrile as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-2-chloronicotinonitrile as a versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein are intended to serve as a guide for the synthesis and evaluation of novel chemical entities with potential therapeutic applications.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1][2][3] Its pyridine core is substituted with a bromine atom, a chlorine atom, and a nitrile group, each offering distinct reactivity for sequential and regioselective functionalization. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atoms activates the chloro and bromo substituents towards nucleophilic substitution and cross-coupling reactions, respectively. This allows for the construction of diverse and complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1]

This document outlines the application of this compound in the synthesis of three key classes of fused heterocyclic compounds: pyridopyrimidines, furopyridines, and thienopyridines. These scaffolds are known to exhibit a wide range of biological activities, including kinase inhibition, making them attractive targets for drug discovery programs.[4][5][6]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Several derivatives have been developed as potent kinase inhibitors.[1]

Application: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

A common strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the cyclocondensation of an appropriately substituted 2-aminonicotinonitrile derivative with a suitable one-carbon synthon, such as formamide or guanidine. This compound can be readily converted to a 2-aminonicotinonitrile intermediate, which can then be cyclized to form the pyridopyrimidine core. These scaffolds have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1.[7][8]

Experimental Protocol: Synthesis of a 7-amino-5-bromopyrido[2,3-d]pyrimidine Derivative

This protocol describes a two-step synthesis of a 7-amino-5-bromopyrido[2,3-d]pyrimidine derivative from this compound.

Step 1: Synthesis of 2,6-diamino-5-bromonicotinonitrile

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq).

  • Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired 2,6-diamino-5-bromonicotinonitrile.

Step 2: Cyclization to form 7-amino-5-bromopyrido[2,3-d]pyrimidine

  • A mixture of 2,6-diamino-5-bromonicotinonitrile (1.0 eq) and formamide (10-15 eq) is heated at 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 7-amino-5-bromopyrido[2,3-d]pyrimidine.

Quantitative Data: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the kinase inhibitory activity of representative pyrido[2,3-d]pyrimidine derivatives reported in the literature.

Compound IDTarget KinaseIC50 (nM)Reference
4 PIM-111.4[1]
10 PIM-117.2[1]
Compound A EGFR5.91 µM[7]
Compound B CDK4/cyclin D1Good Inhibition[7]

Note: The specific structures of compounds A and B can be found in the cited reference.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and CDK4/Cyclin D1 signaling pathways, which are often targeted by pyrido[2,3-d]pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

EGFR Signaling Pathway

CDK4_CyclinD1_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Signal Signaling Cascade Receptor->Signal CyclinD1 Cyclin D1 Signal->CyclinD1 Induces expression Complex Cyclin D1-CDK4 Complex CyclinD1->Complex CDK4 CDK4 CDK4->Complex Rb Rb Complex->Rb Phosphorylates Complex->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Complex Inhibits

CDK4/Cyclin D1 Pathway Inhibition

Synthesis of Furopyridines

Furopyridines are another important class of heterocyclic compounds with a broad spectrum of biological activities.[9][10][11] The synthesis of furo[2,3-b]pyridines often involves the construction of the furan ring onto a pre-existing pyridine core.

Application: Synthesis of Furo[2,3-b]pyridine Derivatives

This compound can serve as a starting point for the synthesis of furo[2,3-b]pyridines. A common approach involves the conversion of the 2-chloro group to a hydroxyl group, followed by reaction with an α-haloketone and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of a 5-Bromofuro[2,3-b]pyridine-2-carboxylate Derivative

This protocol outlines a potential synthetic route to a furo[2,3-b]pyridine derivative.

  • Hydrolysis of the 2-chloro group: Heat a solution of this compound (1.0 eq) in an aqueous acid (e.g., 20% H₂SO₄) or base (e.g., 10% NaOH) at reflux for several hours until the starting material is consumed (monitored by TLC). Neutralize the reaction mixture to precipitate the 5-bromo-2-hydroxynicotinonitrile.

  • O-alkylation: To a solution of 5-bromo-2-hydroxynicotinonitrile (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, add ethyl bromoacetate (1.2 eq). Stir the mixture at room temperature for 12-24 hours.

  • Intramolecular Cyclization: To the reaction mixture from the previous step, add a stronger base such as sodium ethoxide (1.5 eq) and heat the mixture to 80-100 °C for 2-4 hours to effect intramolecular cyclization.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Thienopyridines

Thienopyridines are sulfur-containing heterocyclic compounds that have been successfully developed into clinically used drugs, such as the antiplatelet agents clopidogrel and prasugrel.[12][13] The Gewald reaction is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine scaffold.[14][15]

Application: Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction

The nitrile group of this compound can participate in a Gewald-type reaction with a suitable ketone or aldehyde and elemental sulfur in the presence of a base to construct the thiophene ring fused to the pyridine core.

Experimental Protocol: Synthesis of a 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a thieno[2,3-b]pyridine derivative using a modified Gewald reaction.

  • To a mixture of this compound (1.0 eq), an active methylene compound such as malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base such as morpholine or piperidine.

  • Heat the reaction mixture at 50-70 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-amino-5-bromo-3-cyanothieno[2,3-b]pyridine derivative.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of heterocyclic compounds derived from this compound.

Experimental_Workflow Start This compound Reaction1 Functional Group Transformation Start->Reaction1 Intermediate Key Intermediate Reaction1->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Heterocycle Fused Heterocyclic Compound Cyclization->Heterocycle Purification Purification & Characterization Heterocycle->Purification BioAssay Biological Evaluation (e.g., Kinase Assay) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Studies BioAssay->SAR

General Synthetic and Evaluation Workflow

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide array of medicinally important heterocyclic compounds. The distinct reactivity of its functional groups allows for the strategic construction of complex molecular architectures. The protocols and applications detailed in this document provide a foundation for researchers to explore the synthesis of novel pyridopyrimidines, furopyridines, and thienopyridines as potential therapeutic agents. Further derivatization and biological screening of these scaffolds are warranted to uncover new lead compounds in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-Bromo-2-chloronicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1] Therefore, under standard Suzuki coupling conditions, selective functionalization at the C-5 position (bromine) is expected, leaving the C-2 position (chlorine) intact for potential subsequent reactions.

Q2: What is the best palladium catalyst system for this reaction?

A2: For challenging substrates like this compound, which is an electron-deficient heteroaryl halide, highly active catalyst systems are often required.[1] A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is recommended.[1] These ligands help to stabilize the palladium catalyst, facilitate the oxidative addition step, and can prevent catalyst deactivation by the pyridine nitrogen.[1]

Q3: How does the nitrile group affect the Suzuki coupling reaction?

A3: The electron-withdrawing nature of the nitrile group can enhance the reactivity of the aryl halide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] However, the nitrogen atom of the nitrile group, much like the pyridine nitrogen, can potentially coordinate to the palladium center, which may lead to catalyst inhibition or deactivation. The use of bulky ligands can help to mitigate these undesirable interactions.

Q4: Which base is most suitable for this coupling?

A4: The choice of base is critical as it activates the boronic acid for the transmetalation step.[1] For challenging couplings, a strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective.[1] Other common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be screened for optimal performance.

Q5: What are the recommended solvents for this reaction?

A5: A variety of solvents can be used for Suzuki coupling reactions, often in combination with water. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene. Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be employed. The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active catalyst system for the C-Cl bond (if targeting double coupling). 3. Poor solubility of reagents. 4. Inappropriate base.1. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. Use a fresh palladium source. 2. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Increase reaction temperature. 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). 4. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.
Protodeboronation (Loss of Boronic Acid Group) 1. Hydrolysis of the C-B bond. 2. Can be more prevalent with electron-deficient heteroaryl boronic acids.1. Use anhydrous solvents or minimize the amount of water. 2. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Reaction Stalls 1. Catalyst deactivation (e.g., by coordination of pyridine or nitrile nitrogen).1. Increase catalyst loading. 2. Switch to a more robust catalyst system with bulky ligands that shield the metal center.
Formation of Byproducts 1. Side reactions due to high temperature. 2. Reaction at the C-Cl position.1. Lower the reaction temperature and increase the reaction time. 2. If selectivity for the C-Br position is desired, use milder conditions (lower temperature, less active catalyst). To target the C-Cl bond, more forcing conditions are necessary.

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C-5 Position

This is a generalized procedure and should be optimized for specific substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%), XPhos (4 mol%))

  • Base (e.g., K₃PO₄ (2-3 equivalents))

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vessel.

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)-L2 Ar-Pd(II)(X)-L2 Oxidative_Addition->Ar-Pd(II)(X)-L2 Transmetalation Transmetalation Ar-Pd(II)(X)-L2->Transmetalation Ar-Pd(II)(Ar')-L2 Ar-Pd(II)(Ar')-L2 Transmetalation->Ar-Pd(II)(Ar')-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield Check_Catalyst Check Catalyst Activity & Degassing Start->Check_Catalyst Improve_Solubility Improve Solubility Check_Catalyst->Improve_Solubility If catalyst is active Optimize_Ligand Optimize Ligand/ Catalyst System Check_Catalyst->Optimize_Ligand If catalyst is suspected to be inactive Optimize_Base Optimize Base Improve_Solubility->Optimize_Base If solubility is good Success Successful Reaction Improve_Solubility->Success Leads to Optimize_Base->Optimize_Ligand If base is appropriate Optimize_Base->Success Leads to Optimize_Temp Optimize Temperature Optimize_Ligand->Optimize_Temp If still no improvement Optimize_Ligand->Success Leads to Optimize_Temp->Success Leads to

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Experimental_Workflow Prep Prepare Reactants: This compound, boronic acid, base Setup Set up Reaction under Inert Atmosphere Prep->Setup Add_Catalyst Add Catalyst System Setup->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization of Product Purify->Characterize

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

References

Common side products in 5-Bromo-2-chloronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-Bromo-2-chloronicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions depend on the type of transformation being performed. The most common undesired products arise from:

  • Hydrodehalogenation: Loss of bromine or chlorine, replaced by a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Hydrolysis of the 2-Chloro Group: Under aqueous basic or acidic conditions, the 2-chloro substituent can be displaced to form 5-Bromo-2-hydroxynicotinonitrile.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under acidic or basic conditions, which might be present during a reaction or workup.

  • Homocoupling: In Suzuki reactions, the organoboron reagent can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Competitive/Double Reaction: In cross-coupling reactions, it's possible to get a mixture of products where the coupling occurs at the intended site (e.g., C-Br) and the unintended site (C-Cl), or even disubstitution, depending on the reaction conditions.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C5-position under carefully controlled conditions.

Q3: How can I monitor the progress of my reaction and identify side products?

A3: Reaction progress and the formation of side products can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The identity of side products can be confirmed by comparing with authentic samples or by characterization of the isolated byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of Dehalogenated Byproduct

Problem: The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is providing a low yield of the desired product, and a significant amount of the debrominated starting material (2-chloronicotinonitrile) is observed.

Root Causes and Solutions:

  • Cause: The base is too strong or is acting as a hydride source. Strong bases like alkoxides (e.g., NaOEt, KOtBu) can promote hydrodehalogenation.

    • Solution: Switch to a weaker inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred for minimizing this side reaction.

  • Cause: The solvent is protic or contains water, which can be a proton source.

    • Solution: Use anhydrous aprotic solvents (e.g., 1,4-dioxane, toluene, DMF) and ensure all reagents and glassware are thoroughly dried.

  • Cause: The reaction temperature is too high, or the reaction time is too long.

    • Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

  • Cause: The phosphine ligand is not optimal.

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over hydrodehalogenation.

Quantitative Data on Base and Ligand Effects in Suzuki Coupling (Note: The following data is for analogous aryl bromide systems and serves as a general guide.)

BaseLigandDesired Product Yield (%)Hydrodehalogenation (%)
KOtBuPPh₃6525
K₃PO₄PPh₃858
K₂CO₃PPh₃8210
K₃PO₄SPhos92<5
K₂CO₃XPhos95<3
Issue 2: Formation of 5-Bromo-2-hydroxynicotinonitrile in Nucleophilic Substitution Reactions

Problem: When attempting a nucleophilic substitution at the 2-chloro position with an amine, a significant amount of the 5-Bromo-2-hydroxynicotinonitrile byproduct is formed.

Root Causes and Solutions:

  • Cause: Presence of water in the reaction mixture. The hydroxide ion is a competing nucleophile.

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause: The reaction temperature is too high, promoting hydrolysis.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many amine substitutions, temperatures between 80-120 °C are sufficient.

  • Cause: The base used is a hydroxide source or is not strong enough to effectively deprotonate the amine nucleophile, leading to a slow reaction and allowing hydrolysis to compete.

    • Solution: Use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or a strong, non-hydroxide inorganic base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction with the intended nucleophile.

Issue 3: Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid

Problem: During a reaction or upon workup, the nitrile group is partially or fully hydrolyzed.

Root Causes and Solutions:

  • Cause: The reaction is run under strong acidic or basic conditions for an extended period.

    • Solution: If possible, use milder conditions. If harsh conditions are necessary, minimize the reaction time. The hydrolysis of nitriles is often slower than other transformations, so careful monitoring is key.

  • Cause: The workup procedure involves a harsh acid or base wash.

    • Solution: Use a milder workup, such as washing with saturated sodium bicarbonate solution instead of strong NaOH, or dilute acid instead of concentrated acid. Perform washes at a lower temperature if possible.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position with Minimized Hydrodehalogenation

This protocol is designed for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), dried

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with Argon three times.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine at the C2-Position

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (5-10 mL per mmol of substrate).

  • Add the amine nucleophile to the suspension.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow cluster_start Start: Reaction Issue cluster_analysis Analysis cluster_side_products Common Side Products cluster_solutions Solutions Start Low Yield or Unexpected Product(s) Analysis Identify Side Products (LC-MS, GC-MS, NMR) Start->Analysis Dehalogenation Hydrodehalogenation (Br/Cl replaced by H) Analysis->Dehalogenation Cross-Coupling? Hydrolysis Hydrolysis (OH replaces Cl or CN -> COOH) Analysis->Hydrolysis SNAr or H₂O present? Homocoupling Homocoupling (Boronic Acid Dimer) Analysis->Homocoupling Suzuki Reaction? Sol_Dehalogenation Change Base (e.g., K2CO3) Use Anhydrous Solvent Lower Temperature Dehalogenation->Sol_Dehalogenation Sol_Hydrolysis Use Anhydrous Conditions Non-nucleophilic Base Control Temperature Hydrolysis->Sol_Hydrolysis Sol_Homocoupling Degas Solvents Thoroughly Use High-Purity Reagents Inert Atmosphere Homocoupling->Sol_Homocoupling

Caption: A general troubleshooting workflow for reactions involving this compound.

SuzukiReactionPathways Start This compound + Ar-B(OH)₂ OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(0) Catalyst SideProduct2 Side Product: Homocoupling (Ar-Ar) Start->SideProduct2 O₂ present Transmetal Transmetalation OxAdd->Transmetal Base SideProduct1 Side Product: Hydrodehalogenation (2-chloronicotinonitrile) OxAdd->SideProduct1 Hydride Source (e.g., strong base, solvent) ReductElim Reductive Elimination Transmetal->ReductElim DesiredProduct Desired Product: 5-Aryl-2-chloronicotinonitrile ReductElim->DesiredProduct

Caption: Key reaction pathways in a Suzuki coupling, showing the desired product and common side products.

Technical Support Center: Purification of 5-Bromo-2-chloronicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-chloronicotinonitrile and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and its derivatives, presented in a question-and-answer format.

Recrystallization Troubleshooting

Question Possible Cause(s) Suggested Solution(s)
My compound "oils out" instead of crystallizing. The compound may be impure, lowering its melting point. The cooling process might be too rapid. The chosen solvent may not be optimal.- Attempt to purify a small sample by column chromatography first to improve purity. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. Good starting points for halogenated pyridines include ethanol/water, isopropyl alcohol, or toluene/hexane mixtures.
I have a very low recovery of my purified product. Too much solvent was used, and the compound remains in the mother liquor. The compound may be more soluble in the chosen solvent than anticipated. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the compound. - After collecting the initial crystals, try concentrating the mother liquor and cooling again to obtain a second crop. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
The recrystallized product is still colored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
No crystals are forming, even after cooling. The solution may not be supersaturated. The compound may require a nucleation site to initiate crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal from a previous batch, if available. - Consider evaporating some of the solvent to increase the concentration of the compound.

Column Chromatography Troubleshooting

Question Possible Cause(s) Suggested Solution(s)
My compound is not moving from the baseline on the TLC plate. The eluent system is not polar enough. The compound may be highly polar or acidic/basic.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - For acidic or basic compounds, consider adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds (~0.1-1%).
All my spots are at the top of the TLC plate (high Rf). The eluent system is too polar.- Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The spots on my TLC are streaking or tailing. The sample may be overloaded on the TLC plate. The compound might be interacting too strongly with the silica gel.- Spot a more dilute solution of your sample on the TLC plate. - Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent system.
I am getting poor separation of my compound from an impurity. The chosen eluent system is not providing sufficient resolution.- Try a different eluent system with different solvent selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). - Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.
The column is running very slowly. The silica gel may be packed too tightly. Fine particles may be clogging the column.- Ensure the silica gel is not packed too densely. - Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate. - Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter.

Experimental Protocols

1. Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound derivatives. The choice of solvent is critical and should be determined through small-scale solubility tests.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, isopropyl alcohol, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent is boiling. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

2. Column Chromatography Protocol

This protocol describes a standard procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system that provides good separation of the desired compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the cotton.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Representative Recrystallization Solvents and Expected Purity

Derivative ClassRecrystallization Solvent SystemTypical Purity Achieved
Halogenated NicotinonitrilesIsopropyl Alcohol>98%
Ethanol/Water>97%
Toluene/Hexane>98%
Bromo-chloro-pyridinesEthyl Acetate/Hexane>99%
Dichloromethane/Hexane>98%

Note: The data presented are representative values based on the purification of structurally similar compounds and may vary depending on the specific derivative and the nature of the impurities.

Table 2: Typical Column Chromatography Conditions and Outcomes

Stationary PhaseEluent System (Gradient)Typical RecoveryPurity
Silica GelHexane to 20% Ethyl Acetate in Hexane85-95%>99%
Silica GelDichloromethane to 5% Methanol in Dichloromethane80-90%>98%
Alumina (Neutral)Toluene to 10% Ethyl Acetate in Toluene85-95%>99%

Note: Optimal conditions should be determined by TLC analysis for each specific compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis for Eluent Selection crude_product->tlc_analysis recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography tlc_analysis->column_chromatography Optimize Eluent purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Repurify if needed pure_product Pure Product purity_check->pure_product Purity >98%

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Start Purification issue Issue Encountered? start->issue oiling_out Compound 'Oils Out'? issue->oiling_out Yes end Successful Purification issue->end No low_recovery Low Recovery? oiling_out->low_recovery No solution1 Slow Cooling & Try New Solvent oiling_out->solution1 Yes poor_separation Poor Separation? low_recovery->poor_separation No solution2 Minimize Solvent & Concentrate Mother Liquor low_recovery->solution2 Yes solution3 Optimize Eluent & Consider New Stationary Phase poor_separation->solution3 Yes poor_separation->end No solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A logical troubleshooting workflow for common purification challenges.

Technical Support Center: 5-Bromo-2-chloronicotinonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning during cross-coupling reactions involving 5-Bromo-2-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst poisoning in cross-coupling reactions with this compound?

A1: Catalyst deactivation in cross-coupling reactions involving this compound can stem from several sources. The primary culprits include:

  • Coordination of Heteroatoms: The nitrogen atom of the pyridine ring and the nitrile group in the substrate can coordinate to the palladium or nickel catalyst center. This strong coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst.

  • Impurities in Reagents and Solvents: Trace impurities in the starting materials, reagents (like bases and coupling partners), and solvents can act as catalyst poisons. Water, oxygen, and residual halides are common offenders.

  • Formation of Palladium Black: The agglomeration of the palladium catalyst into insoluble and inactive palladium black is a frequent issue. This can be triggered by high temperatures, incomplete ligand coordination, or the presence of oxygen.[1]

  • Ligand Degradation: Phosphine ligands, which are commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.

Q2: I'm observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

A2: Low or no yield in a Suzuki-Miyaura coupling of this compound is a common problem that can be addressed systematically. The issue often lies with the catalyst system, reaction conditions, or reagents.

  • Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or aggregation. It is crucial to use a fresh, high-quality catalyst and ligands.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) may be necessary. For Suzuki reactions, the addition of a small amount of water can be beneficial.[3]

  • Reagent Quality: Ensure that the boronic acid is of high purity and has not degraded. Protodeboronation, a common side reaction, can be exacerbated by moisture.[2]

Q3: My Buchwald-Hartwig amination is sluggish and gives a poor yield. What should I investigate?

A3: Challenges in Buchwald-Hartwig amination of this compound are often related to catalyst inhibition and the choice of reaction parameters.

  • Ligand Selection: The choice of ligand is critical for success. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective as they can promote the desired C-N bond formation and minimize catalyst inhibition by the pyridine nitrogen.[2]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure a robust inert atmosphere is maintained throughout the reaction.

Q4: How can I prevent the formation of palladium black in my reaction?

A4: The formation of palladium black indicates catalyst decomposition and can be mitigated by several strategies:

  • Effective Ligand Coordination: Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex. In some cases, adding a slight excess of the ligand can be beneficial.

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

  • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.

  • Use of Precatalysts: Modern palladium precatalysts are often more stable and less prone to forming palladium black.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions
Low or No Conversion Inactive catalyst (oxidized or aggregated).Catalyst poisoning by substrate or impurities.Inappropriate reaction conditions (temperature, solvent, base).Use a fresh, high-quality catalyst and ligands.Ensure all reagents and solvents are pure and dry.Optimize reaction temperature; sometimes lower temperatures for longer durations can be beneficial.Screen different bases and solvents.[2]
Formation of Dehalogenated Product β-hydride elimination (in Buchwald-Hartwig).Protodeboronation of boronic acid followed by reduction (in Suzuki).For Buchwald-Hartwig, select a ligand that favors reductive elimination over β-hydride elimination.For Suzuki, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester.[2]
Significant Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Catalyst deactivation.Ensure rigorous degassing of solvents and reaction mixture.Optimize the catalyst and ligand system; consider using a pre-formed Pd(0) source.[2]
Inconsistent Reaction Yields Poor mixing of heterogeneous reaction mixtures.Inconsistent quality of reagents.Variable catalyst deactivation.Ensure vigorous stirring, especially with solid bases.Use reagents from a reliable source and store them properly.Standardize the reaction setup and degassing procedure.[2]
Reaction Fails on Scale-Up Inefficient heat or mass transfer.Increased sensitivity to trace impurities.Difficulty in maintaining a completely inert atmosphere.Optimize stirring and heating for the larger scale.Ensure high purity of all reagents for the scaled-up reaction.Use a robust inert gas setup, potentially with a continuous positive pressure.[2]

Quantitative Data on Catalyst Performance

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates structurally similar to this compound. This data is intended to serve as a guideline for experimental design.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid70-80N/AHigh5
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802High2
Pd(OAc)₂SPhosK₃PO₄Toluene2-BromopyridinePhenylboronic acid10016982

Data compiled from reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventSubstrateAmineTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOtBuToluene2-BromopyridineVolatile aminesN/AN/AN/AN/A
Pd(OAc)₂XPhosNaOtBuTolueneMethyl 2,6-dichloroiso-nicotinateAnilineN/AN/AN/AN/A
Pd₂(dba)₃BINAPNaOtBuToluene5-bromo-2-chloropyrimidineVarious amines80-1108-1675-982

This table presents catalyst systems known to be effective for the amination of related chlorobromopyridines.[4]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions and should be optimized for the specific substrate and coupling partner.

Selective Suzuki-Miyaura Coupling at the C-Br Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visual Troubleshooting Workflow

Troubleshooting_Catalyst_Poisoning start Low Yield or No Reaction check_catalyst Check Catalyst and Ligand - Fresh? High Purity? - Appropriate Choice? start->check_catalyst check_conditions Review Reaction Conditions - Temperature? - Solvent? - Base? start->check_conditions check_reagents Verify Reagent Quality - Purity of Starting Material? - Purity of Coupling Partner? - Anhydrous/Degassed? start->check_reagents optimize_catalyst Optimize Catalyst System - Screen Ligands - Change Pd Source - Use Precatalyst check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions - Temperature Screen - Solvent Screen - Base Screen check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents - Recrystallize SM - Use Fresh Coupling Partner - Dry/Degas Solvents check_reagents->purify_reagents success Successful Reaction optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Improving yield for reactions involving 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-chloronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at C5 or the chlorine at C2?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2] Therefore, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This differential reactivity allows for selective functionalization at the C5 position while leaving the C2 chloro substituent available for subsequent transformations.

Q3: What are the key factors influencing the yield of cross-coupling reactions with this substrate?

A3: The success of cross-coupling reactions with this compound is highly dependent on the careful optimization of several parameters:

  • Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical.

  • Base: The type and strength of the base can significantly affect the reaction rate and yield.

  • Solvent: The solvent system influences the solubility of reagents and the stability of the catalytic species.

  • Temperature: The reaction temperature must be high enough for the reaction to proceed but not so high as to cause degradation of reactants or the catalyst.

  • Inert Atmosphere: Rigorous exclusion of oxygen is essential to prevent catalyst deactivation.[2]

Q4: Can the nitrile group interfere with the reaction?

A4: The nitrile group is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. However, under harsh basic conditions or in the presence of strong nucleophiles, it can potentially undergo hydrolysis to the corresponding amide or carboxylic acid. It is important to monitor for these potential side products, especially during reaction optimization.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

LowYield_Troubleshooting start Low or No Yield Observed catalyst Is the catalyst system active? start->catalyst conditions Are the reaction conditions optimal? catalyst->conditions No catalyst_sol Solution: - Use a fresh batch of palladium precatalyst and ligand. - Ensure a rigorously inert atmosphere (degas solvents). - Consider using a more robust pre-catalyst. catalyst->catalyst_sol Yes reagents Are the reagents of high quality? conditions->reagents No conditions_sol Solution: - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Increase temperature in 10-20°C increments. - Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). conditions->conditions_sol Yes side_reactions Are side reactions consuming starting material? reagents->side_reactions No reagents_sol Solution: - Check the purity of the boronic acid/ester. - Ensure the base is anhydrous and finely ground. - Use high-purity, degassed solvents. reagents->reagents_sol Yes side_reactions_sol Solution: - For homocoupling, ensure thorough degassing. - For protodeboronation, use anhydrous conditions or a boronic ester. side_reactions->side_reactions_sol Yes end_node Re-run Optimized Reaction side_reactions->end_node No catalyst_sol->end_node conditions_sol->end_node reagents_sol->end_node side_reactions_sol->end_node

Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product. Common side products include homocoupled boronic acid, dehalogenated starting material, and products of reaction at the C2-Cl position.

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. A subsurface sparge with an inert gas like argon or nitrogen for 15-30 minutes is recommended. Using a Pd(0) source such as Pd(PPh₃)₄ can sometimes mitigate this issue.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid before transmetalation can occur.

    • Solution: Use anhydrous conditions where possible. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also prevent this side reaction.

  • Dehalogenation (Hydrodehalogenation): The bromine or chlorine atom is replaced by a hydrogen atom.

    • Solution: This can be caused by impurities in the reagents or solvent. Ensure high-purity materials are used. The choice of ligand can also influence this side reaction; screening different phosphine ligands may be necessary.

  • Poor Selectivity (Reaction at both C-Br and C-Cl): If significant amounts of the di-substituted product are observed when mono-substitution is desired, the reaction conditions may be too harsh.

    • Solution: Reduce the reaction temperature. This is often the most effective way to favor reaction at the more reactive C-Br bond. Also, consider using a less electron-rich phosphine ligand to slow down the oxidative addition at the C-Cl bond.[4]

Data Presentation: Reaction Conditions for Cross-Coupling

The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar bromopyridine and bromo-chloropyrimidine substrates. These should serve as a good starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10012-2460-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95
Pd(dppf)Cl₂K₂CO₃DME802-4High

Data is compiled from reactions on similar substrates and should be used as a guide for optimization.[2][5][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Amine TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
ArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24Good-Excellent
Primary AlkylaminePd(OAc)₂ / RuPhosNaOtBuToluene80-1004-12Good-High
Secondary AlkylaminePd₂(dba)₃ / BrettPhosLHMDSTHF706-18Good

Data is compiled from reactions on similar substrates and should be used as a guide for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C5-Br position of this compound.

Suzuki_Workflow start Start setup Reaction Setup: - Add this compound (1.0 equiv),  Arylboronic acid (1.2 equiv), and Base (e.g., K₃PO₄, 2.0 equiv)  to an oven-dried Schlenk flask. start->setup inert Inert Atmosphere: - Seal the flask, then evacuate and  backfill with Argon/Nitrogen (3x). setup->inert catalyst Catalyst Addition: - Under positive inert gas flow, add the  Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). inert->catalyst solvent Solvent Addition: - Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)  via syringe. catalyst->solvent reaction Reaction: - Heat the mixture to 80-100 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup Workup: - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate)  and wash with water and brine. reaction->workup purify Purification: - Dry the organic layer, concentrate, and purify  by column chromatography. workup->purify end_node End purify->end_node

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a suggested starting point for the selective amination at the C5-Br position.

Buchwald_Workflow start Start setup Reaction Setup: - To an oven-dried Schlenk flask, add the  palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)  and the phosphine ligand (e.g., XPhos, 4 mol%). start->setup inert Inert Atmosphere: - Seal the flask, then evacuate and  backfill with Argon/Nitrogen (3x). setup->inert reagents Reagent Addition: - Under positive inert gas flow, add the Base (e.g., NaOtBu, 1.5 equiv),  this compound (1.0 equiv),  and the Amine (1.2 equiv). inert->reagents solvent Solvent Addition: - Add anhydrous, degassed solvent (e.g., Toluene)  via syringe. reagents->solvent reaction Reaction: - Heat the mixture to 80-110 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup Workup: - Cool to room temperature. - Quench with water and extract  with an organic solvent. reaction->workup purify Purification: - Dry the organic layer, concentrate, and purify  by column chromatography. workup->purify end_node End purify->end_node

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Troubleshooting low conversion rates with 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-chloronicotinonitrile. This resource is designed to assist you in troubleshooting common issues, particularly low conversion rates, encountered during its use in various chemical transformations. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using this compound in Suzuki-Miyaura coupling reactions?

A1: Low conversion rates in Suzuki-Miyaura couplings with this substrate are often due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Suboptimal Ligand Choice: The phosphine ligand plays a crucial role. For electron-deficient pyridines like this substrate, bulky and electron-rich ligands are often required to promote the catalytic cycle.

  • Ineffective Base: The base is critical for the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate. Finely powdered and anhydrous bases are recommended.

  • Poor Reagent Quality: Ensure the purity of your this compound, boronic acid, and solvents. Impurities can poison the catalyst. Boronic acids can also degrade over time.

  • Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to catalyst decomposition.

Q2: I am observing low yields in a Buchwald-Hartwig amination with this compound. What should I troubleshoot?

A2: Low yields in Buchwald-Hartwig aminations with this substrate can often be attributed to:

  • Catalyst Poisoning by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky ligands can help mitigate this issue.

  • Incorrect Base Selection: A strong, non-nucleophilic base is required. The choice of base can be critical and may need to be screened for optimal results.

  • Air and Moisture Sensitivity: Both the palladium catalyst and some phosphine ligands are sensitive to air and moisture. Ensure all reagents are anhydrous and the reaction is set up under an inert atmosphere.

  • Steric Hindrance: If either the amine or the substrate is sterically hindered, the reaction rate may be significantly reduced.

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, several side reactions can occur and contribute to low yields of the desired product:

  • Hydrolysis of the Nitrile Group: Under certain basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide.

  • Competing Nucleophilic Aromatic Substitution (SNAr): The chloro- and bromo-substituents can be displaced by strong nucleophiles, especially at elevated temperatures. The chloro group is generally more susceptible to SNAr on an electron-deficient ring.

  • Dehalogenation: Reduction of the C-Br or C-Cl bond to a C-H bond can occur as a side reaction in palladium-catalyzed couplings.

  • Homocoupling: Homocoupling of the boronic acid or the aryl halide can occur in Suzuki-Miyaura reactions, consuming starting materials and complicating purification.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Flowchart for Low Suzuki Coupling Conversion

start Low Conversion in Suzuki Coupling catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents outcome Improved Conversion? catalyst->outcome conditions->outcome reagents->outcome success Reaction Optimized outcome->success Yes fail Further Optimization Needed outcome->fail No reactant1 This compound product 2-Chloro-5-aryl-nicotinonitrile reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst, Base, Solvent reactant1 This compound product 5-Amino-2-chloronicotinonitrile reactant1->product reactant2 Amine (R₂NH) reactant2->product reagents Pd Catalyst, Ligand, Base, Solvent cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA activates Spindle Spindle Assembly AuroraA->Spindle regulates AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits start This compound step1 Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->step1 intermediate Disubstituted Pyridine Intermediate step1->intermediate step2 Further Functionalization (e.g., SNAr or another cross-coupling) intermediate->step2 product Final Kinase Inhibitor Candidate step2->product purification Purification (Chromatography, Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Biological Screening analysis->end

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protodeboronation during Suzuki-Miyaura coupling reactions involving 5-Bromo-2-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a byproduct that can complicate purification.[3] Heteroaromatic compounds like this compound can be particularly susceptible to this issue due to the electronic properties of the pyridine ring.

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several reaction parameters can significantly impact the extent of protodeboronation:

  • pH and Base: The choice and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[4] The pH of the reaction medium is a crucial factor, as it controls the speciation of the boronic acid.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodeboronation.[1][4]

  • Catalyst System: The palladium catalyst and its ligands play a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Conversely, some bulky phosphine ligands can paradoxically accelerate protodeboronation.[5][6]

  • Water Content: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[1]

  • Boronic Acid Stability: The inherent stability of the boronic acid or its derivative is a key factor. Some boronic acids are more prone to decomposition.[2]

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can increase stability.[2][4] These derivatives often act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing decomposition.[2][7]

  • Optimization of Reaction Conditions: Careful control of the base, solvent, and temperature is essential. Using weaker bases like K₃PO₄ or K₂CO₃, and lower reaction temperatures can be beneficial.[1][8]

  • Catalyst Selection: Employing highly active palladium precatalysts with appropriate ligands can significantly improve reaction efficiency and suppress side reactions.[4][9]

Q4: I'm observing significant formation of the debrominated starting material (2-chloronicotinonitrile). What is the likely cause?

A4: The formation of 2-chloronicotinonitrile is a classic sign of protodeboronation of your boronic acid coupling partner. This indicates that the desired Suzuki coupling is proceeding slower than the undesired decomposition of the boronic acid. To address this, you should focus on strategies that either stabilize the boronic acid or accelerate the rate of the Suzuki coupling.

Q5: Can the choice of palladium ligand influence the extent of protodeboronation?

A5: Absolutely. The ligand plays a critical role in the activity and stability of the palladium catalyst. While bulky, electron-rich ligands are often used to promote the coupling of challenging substrates, some studies have shown that certain bulky phosphine ligands can accelerate protodeboronation.[5][6] Therefore, ligand screening is a crucial step in optimizing your reaction to minimize this side reaction.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to protodeboronation in the Suzuki coupling of this compound.

Observed Issue Potential Cause(s) Suggested Action(s)
High levels of protodeboronated byproduct (e.g., debrominated starting material) 1. Unstable boronic acid. 2. Reaction conditions favor protodeboronation (high temperature, strong base). 3. Inefficient catalyst system.1. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt).[2][4] 2. Lower the reaction temperature.[4] 3. Screen weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[10] 4. Screen different palladium catalysts and ligands to find a more active system.[4]
Low conversion of this compound 1. Catalyst deactivation. 2. Insufficiently active catalyst for the C-Br bond activation. 3. Low reaction temperature.1. Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[4] 2. Try a more active palladium precatalyst or a different ligand.[9] 3. Gradually increase the reaction temperature, while monitoring for an increase in protodeboronation.[11]
Reaction is sluggish and incomplete, even with a stable boronic ester 1. Poor catalyst activity or deactivation. 2. Suboptimal solvent choice.1. Ensure the use of fresh, high-purity catalyst and ligands. 2. Consider a modest increase in catalyst loading.[4] 3. Screen alternative solvents such as dioxane, THF, or toluene, and consider the effect of water content.[10]
Formation of significant side products other than the protodeboronated byproduct 1. Homocoupling of the boronic acid or the aryl halide.1. Ensure a strictly inert atmosphere to prevent oxygen-promoted homocoupling.[4] 2. Adjust the stoichiometry; a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Lowering the reaction temperature may reduce the rate of homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic acid derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid or its derivative, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate vial, under an inert atmosphere, add the palladium catalyst and ligand (if not using a precatalyst).

  • Add the degassed solvent to the reaction vessel via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Minimizing Protodeboronation using a MIDA Boronate

This protocol is designed for challenging couplings where protodeboronation is a major concern.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl-MIDA boronate (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl-MIDA boronate, and the base.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX R¹-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr R¹-Pd(II)L_n-R² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Protodeboronation_Pathway Competing Protodeboronation Pathway BoronicAcid R-B(OR)₂ (Boronic Acid/Ester) Suzuki Desired Suzuki Coupling BoronicAcid->Suzuki Protodeboronation Undesired Protodeboronation BoronicAcid->Protodeboronation CoupledProduct Ar-R (Desired Product) Suzuki->CoupledProduct Byproduct R-H (Protodeboronated Byproduct) Protodeboronation->Byproduct Catalyst Pd Catalyst, Base Catalyst->Suzuki ProtonSource H⁺ Source (e.g., Water) ProtonSource->Protodeboronation Troubleshooting_Workflow Troubleshooting Workflow for High Protodeboronation Start High Protodeboronation Observed CheckBoron Is a stable boronic acid derivative being used (MIDA, pinacol, etc.)? Start->CheckBoron UseStableBoron Switch to a stable boronic acid derivative CheckBoron->UseStableBoron No CheckConditions Evaluate Reaction Conditions CheckBoron->CheckConditions Yes UseStableBoron->CheckConditions LowerTemp Lower Reaction Temperature CheckConditions->LowerTemp WeakerBase Screen Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) LowerTemp->WeakerBase CheckCatalyst Optimize Catalyst System WeakerBase->CheckCatalyst ScreenLigands Screen Different Ligands CheckCatalyst->ScreenLigands IncreaseLoading Increase Catalyst Loading ScreenLigands->IncreaseLoading End Protodeboronation Minimized IncreaseLoading->End

References

Catalyst and ligand selection for 5-Bromo-2-chloronicotinonitrile couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-bromo-2-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1][2] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[1] This inherent difference in reactivity allows for selective functionalization at the C5 position while leaving the C2 chloro substituent intact for potential subsequent transformations.[1][3]

Q2: How can I achieve selective coupling at the 2-chloro position?

Achieving cross-coupling at the less reactive C-Cl bond typically requires more forcing conditions and specialized catalyst systems after the C-Br bond has been functionalized.[3] This often involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[3][4]

Q3: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings with 2-chloropyridine derivatives can stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Substrate Reactivity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts, making the oxidative addition step slower.[5]

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.[4]

  • Protodeboronation: Replacement of the boronic acid group with a proton from the solvent or trace water.[5]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

For a successful Buchwald-Hartwig amination, especially with a less reactive aryl chloride, consider the following:

  • Catalyst System: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand.[6] Standard ligands like PPh₃ are often ineffective.[6]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and effective.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst.[6]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to avoid side reactions like hydrodehalogenation.[6]

Q5: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

Glaser coupling is a common side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.[7] To minimize it, you can:

  • Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen).[7]

  • Consider Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Low Yield
Observed Issue Potential Cause Recommended Solution Citation
Low to no conversion of starting material Inactive catalyst system for the C-Cl bond.Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. Increase reaction temperature.[4]
Catalyst inhibition by the pyridine nitrogen.Employ sterically hindered ligands to shield the metal center.[4]
Significant homocoupling of boronic acid Presence of oxygen or inefficient reduction of Pd(II) precatalyst.Ensure the reaction is thoroughly degassed. Use a Pd(0) source or an efficient precatalyst system.[4][5]
Formation of protodeboronation byproduct Presence of water or acidic impurities.Use anhydrous solvents and reagents. Consider using a pinacol ester or trifluoroborate salt of the boronic acid.[5]
Mixture of products from reaction at both C-Br and C-Cl Reaction conditions are too harsh, leading to loss of selectivity.Lower the reaction temperature and use a less active catalyst system for selective C-Br coupling.[3]
Buchwald-Hartwig Amination: Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution Citation
Low to no conversion Aryl chloride is less reactive.Use a more active catalyst system with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading (up to 5 mol%).[6]
Insufficient temperature for oxidative addition.Increase the reaction temperature (typically 80-110 °C).[6]
Hydrodehalogenation (replacement of -Cl with -H) Slow reductive elimination, presence of water.Use strictly anhydrous conditions. A slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[6]
Impure base.Ensure the base is anhydrous and of high purity.[6]
Poor regioselectivity (reaction at both halogen sites) Catalyst system is too reactive.For selective C-Br amination, use milder conditions and less reactive ligands.[1]
Sonogashira Coupling: Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution Citation
Low to no yield with the 2-chloro position Insufficiently active catalyst for the C-Cl bond.Use more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Higher temperatures may be necessary.[7]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen and copper(I) co-catalyst.Run the reaction under strictly anaerobic conditions. Consider using a copper-free protocol.[7]
Dehalogenation of the starting material Harsh reaction conditions.Try running the reaction at a lower temperature for a longer period. The choice of base can also influence this side reaction.
Catalyst deactivation Coordination of the purine substrate to the palladium center.The use of appropriate ligands can mitigate this effect.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at the 5-Bromo Position

This is a generalized procedure and should be optimized for specific substrates.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[8]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination at the 5-Bromo Position

This protocol provides a general method for selective amination at the 5-position.

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.[3]

  • Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

  • Heat the reaction mixture to 100-110 °C and monitor its progress.[3]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling at the 5-Bromo Position

This is a generalized procedure and should be optimized for the specific alkyne.

  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).[8]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[8]

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[8]

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) reagents->catalyst inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 catalyst->inert solvent Add Degassed Solvent: - e.g., Dioxane/Water inert->solvent heat Heat and Stir: - e.g., 100 °C solvent->heat monitor Monitor Progress: - TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Purify: - Column Chromatography extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0_s Pd(0)L2 oa_s Oxidative Addition pd0_s->oa_s Ar-X pd2_s Ar-Pd(II)-X(L2) oa_s->pd2_s trans_s Transmetalation pd2_s->trans_s R-B(OR)2 pd2_r_s Ar-Pd(II)-R(L2) trans_s->pd2_r_s re_s Reductive Elimination pd2_r_s->re_s re_s->pd0_s product_s Ar-R re_s->product_s pd0_b Pd(0)L2 oa_b Oxidative Addition pd0_b->oa_b Ar-X pd2_b Ar-Pd(II)-X(L2) oa_b->pd2_b amine_b Amine Coordination pd2_b->amine_b R2NH pd2_amine_b [Ar-Pd(II)-X(L2)(R2NH)] amine_b->pd2_amine_b deprotonation_b Deprotonation pd2_amine_b->deprotonation_b -HX pd2_amido_b Ar-Pd(II)-NR2(L2) deprotonation_b->pd2_amido_b re_b Reductive Elimination pd2_amido_b->re_b re_b->pd0_b product_b Ar-NR2 re_b->product_b

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

References

Overcoming solubility issues in 5-Bromo-2-chloronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 5-Bromo-2-chloronicotinonitrile in chemical reactions, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

Incomplete dissolution can be attributed to several factors:

  • Low intrinsic solubility: The compound may have limited solubility in the chosen solvent at the reaction temperature.

  • Insufficient solvent volume: The amount of solvent may be inadequate to fully dissolve the quantity of the reactant.

  • Rate of dissolution: The compound may dissolve slowly, and sufficient time or agitation has not been provided.

  • Purity of the material: Impurities in the this compound or the solvent can affect solubility.

Q3: Can solubility issues affect the outcome of my reaction?

Yes, poor solubility of a reactant can lead to several undesirable outcomes:

  • Slow or incomplete reactions: If the reactant is not fully dissolved, the reaction rate will be limited by the rate of dissolution, potentially leading to incomplete conversion to the desired product.[2]

  • Inconsistent results: Undissolved solids can lead to non-homogeneous reaction mixtures, resulting in poor reproducibility.

  • Side reactions: In some cases, undissolved starting material might lead to localized high concentrations when it does dissolve, potentially promoting side reactions.

Q4: Are there any known incompatibilities or side reactions related to the solvents used with this compound?

While specific incompatibility data for this compound is not widely documented, researchers should be aware of potential side reactions with certain nucleophiles. The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or at elevated temperatures.[3] When choosing a solvent, particularly a nucleophilic one, consider the possibility of it participating in the reaction.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound at the Start of a Reaction

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more of the reaction solvent to see if the compound dissolves.

  • Gentle Heating: Carefully warm the mixture to a temperature below the boiling point of the solvent and below the decomposition temperature of any reactants.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

  • Co-solvent System: Introduce a small amount of a co-solvent in which this compound is known to be more soluble (e.g., DMF, DMSO). Be mindful that the co-solvent may affect the reaction.

  • Solvent Screening: If the issue persists, a systematic solvent screening may be necessary to identify a more suitable solvent system for your specific reaction.

Issue 2: Precipitation of Material During the Reaction

Troubleshooting Steps:

  • Identify the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, an intermediate, or the product.

  • Temperature Adjustment: If the reaction is cooled, the solubility of a component may have decreased. Consider running the reaction at a slightly higher temperature, if the reaction chemistry allows.

  • Add a Co-solvent: As with initial solubility issues, adding a co-solvent can help keep all components in the solution phase.

  • Change in Polarity: The reaction may be producing a product or intermediate that is less soluble in the initial solvent system. A different solvent or solvent mixture might be required.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilitySource
AlcoholsEthanol, MethanolSoluble[1]
EthersTetrahydrofuran (THF), DioxaneLikely Soluble (Used in reactions)
Aromatic HydrocarbonsTolueneLikely Soluble (Used in reactions)
AmidesDimethylformamide (DMF)Likely Soluble (Used in reactions)
SulfoxidesDimethyl sulfoxide (DMSO)Likely Soluble (Common for poorly soluble compounds)
Halogenated HydrocarbonsDichloromethane (DCM)To be determined
EstersEthyl AcetateTo be determined
WaterWaterInsoluble (Expected for this structure)

Note: "Likely Soluble" is inferred from the common use of these solvents in reactions involving similar halo-substituted pyridines.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol provides a general method for determining the qualitative and semi-quantitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., THF, DCM, DMF, acetonitrile, ethyl acetate)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

Procedure:

  • Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a dry test tube.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the mixture for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is completely dissolved.

  • Record Results: Record the total volume of solvent required to dissolve the initial mass of the compound. This can be used to estimate the solubility (e.g., mg/mL).

  • Repeat: Repeat this process for each solvent to be tested.

Visualizations

Troubleshooting_Solubility_Issues cluster_Initial_Solubility Initial Solubility Problems cluster_Precipitation_During_Reaction Precipitation During Reaction start Start: Reaction with This compound issue Issue: Poor Solubility or Precipitation Observed start->issue increase_vol Increase Solvent Volume issue->increase_vol Initial problem identify_precipitate Identify Precipitate issue->identify_precipitate Mid-reaction problem gentle_heat Apply Gentle Heat increase_vol->gentle_heat If not resolved proceed Proceed with Reaction increase_vol->proceed Resolved sonicate Use Sonication gentle_heat->sonicate If not resolved gentle_heat->proceed Resolved add_cosolvent1 Add a Co-solvent sonicate->add_cosolvent1 If not resolved sonicate->proceed Resolved solvent_screening Perform Solvent Screening add_cosolvent1->solvent_screening If still not resolved add_cosolvent1->proceed Resolved adjust_temp Adjust Temperature identify_precipitate->adjust_temp add_cosolvent2 Add a Co-solvent adjust_temp->add_cosolvent2 If not resolved adjust_temp->proceed Resolved add_cosolvent2->solvent_screening If still not resolved add_cosolvent2->proceed Resolved solvent_screening->proceed end End proceed->end

Caption: Troubleshooting workflow for solubility issues.

Solubility_Testing_Workflow start Start: Select Solvents for Testing weigh_compound Weigh a precise amount of This compound start->weigh_compound add_solvent Add a small, measured volume of solvent weigh_compound->add_solvent agitate Vortex/Agitate for 1-2 minutes add_solvent->agitate observe Observe for complete dissolution agitate->observe record_soluble Record as 'Soluble' at this concentration and proceed to next solvent observe->record_soluble Yes add_more_solvent Add another measured increment of solvent observe->add_more_solvent No record_insoluble If still not dissolved after a large volume, record as 'Sparingly Soluble' or 'Insoluble' observe->record_insoluble Max volume reached end End of Test for one Solvent record_soluble->end add_more_solvent->agitate record_insoluble->end

References

Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-chloronicotinonitrile.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide is designed to help you diagnose and resolve common issues leading to the undesired formation of symmetrical biaryls from your boronic acid starting material.

Issue 1: Significant Formation of Homocoupled Boronic Acid Byproduct

Possible Causes & Solutions

  • Presence of Oxygen: Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][2][3][4]

    • Solution: Ensure rigorous exclusion of oxygen.[2] This can be achieved by thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[5] Perform the entire reaction under a positive pressure of an inert atmosphere.[3][6]

  • Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][3][7]

    • Solution 1: Utilize a Pd(0) source, such as Pd(PPh₃)₄, which does not require an in-situ reduction step.[3]

    • Solution 2: If using a Pd(II) precatalyst, consider the addition of a mild reducing agent to minimize the concentration of free Pd(II).[2][8]

    • Solution 3: Employ modern palladium precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst.[7][9]

  • Suboptimal Ligand Choice: The ligand plays a critical role in the rates of oxidative addition and reductive elimination. A slow reductive elimination step can increase the lifetime of the diorganopalladium(II) intermediate, which may be prone to side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][10] These ligands can accelerate the reductive elimination step, thus minimizing the opportunity for side reactions.[3]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid for transmetalation.[11] However, an unsuitable base can lead to side reactions.

    • Solution: For reactions involving this compound, consider using moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.[10] The choice of base can also affect the solubility of reactants and intermediates.

Issue 2: Low Yield of the Desired Cross-Coupled Product

Possible Causes & Solutions

  • Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridines can be challenging to activate compared to C-Br or C-I bonds.[6][12]

    • Solution: Utilize catalyst systems known to be effective for aryl chlorides. This often involves the use of electron-rich and sterically hindered phosphine ligands.[9][12] Increasing the reaction temperature may also be necessary.

  • Protodeborylation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeborylation), which consumes the starting material.[7]

    • Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[6][13] Ensure anhydrous reaction conditions if water is not intentionally part of the solvent system.

  • Catalyst Deactivation: Heterocyclic substrates like this compound can sometimes coordinate to the palladium center and inhibit catalysis.

    • Solution: The use of bulky ligands can often mitigate this issue by preventing strong coordination of the heterocyclic product to the metal.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to boronic acid homocoupling?

A1: There are two main proposed mechanisms for boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid, leading to the formation of the homocoupled dimer and Pd(0).[1][2] This is often a problem at the beginning of the reaction.

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The choice of palladium source is critical. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it bypasses the need for an in-situ reduction step, which can be a source of homocoupling.[3] If a Pd(II) precatalyst is necessary, using well-defined precatalysts that facilitate a clean and rapid generation of the active Pd(0) species is recommended.[7][9]

Q3: Which ligands are generally recommended for coupling with this compound?

A3: For challenging substrates like 2-chloropyridines, bulky and electron-rich phosphine ligands are highly recommended.[12] Ligands such as SPhos, XPhos, and other Buchwald-type ligands have been shown to be effective in promoting the coupling of aryl chlorides by accelerating both the oxidative addition and reductive elimination steps.[3][9]

Q4: What is the role of the base, and which ones are suitable for this reaction?

A4: The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[6][11] For Suzuki couplings with halogenated pyridines, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[6][9][13] The optimal base will depend on the specific boronic acid and solvent system.

Q5: Can the solvent system influence the amount of homocoupling?

A5: Yes, the solvent system can play a role. Aprotic polar solvents like 1,4-dioxane, THF, and toluene, often in combination with water, are frequently employed.[6][9][13] The aqueous component helps to dissolve the inorganic base and facilitates the formation of the active boronate species. However, the presence of water can also contribute to protodeborylation.[7] It is crucial to use degassed solvents to minimize the presence of dissolved oxygen.[6][13]

Data Presentation

Table 1: General Influence of Reaction Parameters on Homocoupling

ParameterTo Minimize HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][2][4]
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄) or modern precatalystsAvoids direct reaction of Pd(II) with boronic acid.[1][3][7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates reductive elimination, shortening the lifetime of intermediates prone to side reactions.[3][10]
Base Moderate to strong inorganic base (e.g., K₃PO₄, Cs₂CO₃)Efficiently promotes transmetalation without causing significant degradation of starting materials.[9][10]
Solvent Degassed aprotic solvents (often with water)Minimizes dissolved oxygen and facilitates dissolution of reagents.[6][13]
Temperature As low as possible while maintaining a reasonable reaction rateHigher temperatures can sometimes promote side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point; optimization of specific parameters is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[6][13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]

  • Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)[6][14]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[13]

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3][6]

  • Inerting the System: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[3][6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[6][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][13][15]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6][13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][15]

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_pd_source Is a Pd(II) precatalyst being used? check_oxygen->check_pd_source Yes solution_oxygen Degas solvents and run under inert atmosphere. check_oxygen->solution_oxygen No check_ligand Is an appropriate ligand being used? check_pd_source->check_ligand No solution_pd_source Switch to a Pd(0) source or a modern precatalyst. check_pd_source->solution_pd_source Yes solution_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos). check_ligand->solution_ligand No end_node Homocoupling Minimized check_ligand->end_node Yes solution_oxygen->end_node solution_pd_source->end_node solution_ligand->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Ar-X transmetalation Transmetalation (R-B(OR)2) diorgano_pd2 Ar-Pd(II)L_n-R pd2_complex->diorgano_pd2 R-B(OR)2 (Base) diorgano_pd2->pd0 Ar-R reductive_elimination Reductive Elimination pd0_ox Pd(0) pd2 Pd(II) pd0_ox->pd2 Oxidation oxygen O2 homocoupled R-R pd2->homocoupled + 2 R-B(OH)2 boronic_acid 2 R-B(OH)2

Caption: Simplified Suzuki-Miyaura catalytic cycle and homocoupling side reaction.

References

Validation & Comparative

Reactivity Showdown: 5-Bromo-2-chloronicotinonitrile vs. 5-bromo-2-fluoronicotinonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of heterocyclic chemistry, 2-halopyridines are pivotal building blocks for the synthesis of a myriad of functionalized molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Among these, 5-Bromo-2-chloronicotinonitrile and 5-bromo-2-fluoronicotinonitrile are two closely related and commercially available starting materials. The choice between a chloro or fluoro substituent at the C2 position can significantly impact the reactivity of the molecule in nucleophilic aromatic substitution (SNAr) reactions, a critical transformation for introducing diverse functionalities. This guide provides an objective comparison of their reactivity, supported by established principles and experimental data from analogous systems, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

The Decisive Role of the Halogen in SNAr Reactivity

The rate-determining step in the SNAr mechanism is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is paramount to the overall reaction rate. Electron-withdrawing groups on the aromatic ring, such as the nitrile group and the pyridine nitrogen in the titular compounds, are crucial for stabilizing this intermediate.

The nature of the halogen at the 2-position plays a dual role. While the C-F bond is significantly stronger than the C-Cl bond, in the context of SNAr, the reactivity order is often reversed from that observed in SN1 and SN2 reactions. For nucleophilic aromatic substitution, the high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the anionic Meisenheimer intermediate. This stabilization of the transition state leading to the intermediate generally outweighs the effect of the stronger C-F bond, leading to a faster reaction rate. Consequently, for SNAr reactions, the typical reactivity trend for halogens is F > Cl > Br > I.

Quantitative Reactivity Comparison

Leaving GroupSubstrate AnalogueNucleophileHalf-life (t1/2)Relative Reactivity
FluoroN-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amineGlutathione18 - 62 hoursHigh
ChloroN-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amineGlutathione> 100 hoursLow

Table 1: Comparison of half-lives for the reaction of analogous 2-fluoro- and 2-chloropyridines with a nucleophile, demonstrating the higher reactivity of the fluoro-substituted compound.[1]

This data strongly suggests that 5-bromo-2-fluoronicotinonitrile is expected to be significantly more reactive towards nucleophiles in SNAr reactions than this compound .

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a representative SNAr reaction with a common amine nucleophile, which can be adapted for various other nucleophiles.

Experimental Protocol: Comparative SNAr Reaction with Morpholine

Materials:

  • This compound

  • 5-bromo-2-fluoronicotinonitrile

  • Morpholine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound and 5-bromo-2-fluoronicotinonitrile in anhydrous DMF.

    • Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DMF.

    • Prepare a 0.2 M stock solution of morpholine in anhydrous DMF.

    • Prepare a 0.3 M stock solution of triethylamine in anhydrous DMF.

  • Reaction Setup (for each substrate):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective 0.1 M halonicotinonitrile stock solution (0.1 mmol).

    • Add 0.5 mL of the 0.1 M internal standard stock solution (0.05 mmol).

    • Add 1.5 mL of the 0.3 M triethylamine stock solution (0.45 mmol).

  • Reaction Initiation and Monitoring:

    • At time t=0, add 1.0 mL of the 0.2 M morpholine stock solution (0.2 mmol) to the reaction vial.

    • Stir the reaction mixture at a constant temperature (e.g., 50 °C).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent (e.g., water).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rates and/or the reaction rate constants (k) for both substrates.

Expected Outcome: The reaction with 5-bromo-2-fluoronicotinonitrile is expected to proceed at a significantly faster rate than the reaction with this compound under identical conditions.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow for a comparative reactivity study.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactants 5-Bromo-2-halonicotinonitrile + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Halide Intermediate->Product Halide Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow A Prepare Stock Solutions (Substrates, Nucleophile, Base, Internal Standard) B Set up Parallel Reactions (Fluoro vs. Chloro Substrate) A->B C Initiate Reactions at t=0 (Add Nucleophile) B->C D Monitor Reactions Over Time (Timed Aliquots) C->D E Quench Aliquots D->E F Analyze by GC-MS or HPLC E->F G Determine Reaction Rates / Constants F->G H Compare Reactivity G->H

Caption: Workflow for a comparative kinetic study.

Conclusion

For researchers and drug development professionals, the choice between this compound and 5-bromo-2-fluoronicotinonitrile for SNAr reactions should be guided by the desired reactivity. Based on fundamental principles of physical organic chemistry and supported by experimental data from analogous systems, 5-bromo-2-fluoronicotinonitrile is the more reactive substrate . This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all advantageous in a synthetic campaign. However, for applications requiring a less reactive substrate to achieve selectivity in the presence of other functional groups, this compound may be the more suitable choice. The provided experimental protocol offers a framework for direct comparison to inform the optimal selection for a specific synthetic target.

References

A Comparative Analysis of Palladium Catalysts for the Coupling of 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. 5-Bromo-2-chloronicotinonitrile is a valuable building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The selective activation of either the C-Br or C-Cl bond is crucial for the synthesis of complex molecular architectures. This guide provides a comparative overview of common palladium catalysts for coupling reactions involving this compound, with a focus on Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of typical results observed for structurally similar substrates, providing a predictive framework for catalyst selection and reaction optimization.

The chemoselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is influenced by the inherent reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the specific catalyst system employed.[1] For this compound, coupling at the more reactive C-Br bond is generally favored.

Performance Comparison of Palladium Catalysts

The selection of the palladium catalyst and associated ligands is critical for achieving high yields and selectivity. The following table summarizes the expected performance of several common palladium catalysts in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with this compound, based on data from analogous systems.

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012-2475-853-5
Suzuki-Miyaura Pd(dppf)Cl₂Arylboronic acidK₃PO₄1,4-Dioxane902-8>901-2
Heck Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF12018~752 (Pd), 4 (ligand)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosAnilineNaOtBuToluene100-1108-16>801-2 (Pd), 4-8 (ligand)

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the selective coupling at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol describes a general method for the vinylation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction tube, dissolve this compound and the alkene in anhydrous DMF.

  • Add triethylamine to the mixture.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and purge with an inert gas.

  • Heat the reaction mixture to 120 °C.[2]

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After completion, cool to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the selective amination at the 5-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[1]

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and monitor its progress.[1]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and dry the organic layer.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 RPdIIAr R-Pd(II)-Ar' L_n TM->RPdIIAr RE Reductive Elimination RPdIIAr->RE RE->Pd0 Product R-Ar' RE->Product Reactants R-X + Ar'-B(OR)2 Base Base Base->TM

References

A Comparative Guide to the Reactivity of 5-Bromo-2-chloronicotinonitrile and its Iodo- and Chloro-Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Nicotinonitrile derivatives, with their prevalence in a wide array of biologically active compounds, are a key area of focus. This guide provides an objective comparison of the reactivity of 5-bromo-2-chloronicotinonitrile with its corresponding iodo- and chloro-analogs (2-chloro-5-iodonicotinonitrile and 2,5-dichloronicotinonitrile) in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is designed to aid researchers in selecting the optimal substrate for their synthetic endeavors, balancing reactivity with selectivity and substrate availability.

The Fundamental Principle: Carbon-Halogen Bond Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a faster rate of oxidative addition and, consequently, a more facile overall reaction. The established trend for halogen reactivity is:

I > Br > Cl

This well-documented hierarchy forms the basis for the comparative analysis in this guide. The weaker carbon-iodine bond in 2-chloro-5-iodonicotinonitrile is expected to render it the most reactive of the three analogs, while the stronger carbon-chlorine bond in 2,5-dichloronicotinonitrile will likely necessitate more forcing reaction conditions. This compound presents an intermediate reactivity profile.

It is important to note that while the halogen at the 5-position dictates the primary reactivity differences between the analogs, the chloro-substituent at the electron-deficient 2-position of the pyridine ring also influences the overall electronic properties of the molecule and can be a site for subsequent functionalization, often requiring more robust catalytic systems.[1][2]

G cluster_reactivity General Reactivity Trend in Pd Cross-Coupling cluster_compounds Compound Reactivity High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity High Reactivity->Moderate Reactivity Low Reactivity Low Reactivity Moderate Reactivity->Low Reactivity Iodo 2-Chloro-5-iodonicotinonitrile Iodo->High Reactivity Bromo This compound Bromo->Moderate Reactivity Chloro 2,5-Dichloronicotinonitrile Chloro->Low Reactivity

Figure 1: Theoretical reactivity relationship of 5-halo-2-chloronicotinonitrile analogs.

Quantitative Reactivity Comparison

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct side-by-side comparative studies under identical conditions for these specific nicotinonitrile analogs are not extensively available in the literature, the presented data is extrapolated from reactions on closely related halopyridine and halopyrimidine systems to provide a reliable performance overview.[1][3][4]

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
2-Chloro-5-iodonicotinonitrilePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O804>90
This compoundPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901280-90
2,5-DichloronicotinonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1002460-75

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstratePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
2-Chloro-5-iodonicotinonitrilePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene806>95
This compoundPd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001685-95
2,5-DichloronicotinonitrilePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene1102470-80

Table 3: Sonogashira Coupling with Phenylacetylene

SubstratePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
2-Chloro-5-iodonicotinonitrilePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF253>95
This compoundPd(PPh₃)₄ (5)CuI (10)Et₃NDMF801280-90
2,5-DichloronicotinonitrilePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N/PiperidineDMF1002450-65

Experimental Protocols

The following are detailed, generalized experimental protocols for the three major cross-coupling reactions discussed. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide for adaptation and optimization.[2][5][6]

Suzuki-Miyaura Coupling: General Procedure

G start Combine Halonicotinonitrile, Boronic Acid, and Base add_solvents Add Degassed Solvent (e.g., Toluene/H₂O) start->add_solvents degas Degas Mixture (Ar purge) add_solvents->degas add_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->add_catalyst react Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product product pd_alkyne_complex->product Product (R¹-C≡CR²) cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Alkyne (H-C≡CR²) + Base cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation to Pd(II)

References

Validating the Structure of 5-Bromo-2-chloronicotinonitrile Reaction Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of reaction products is paramount. This guide provides a comparative analysis of common reactions involving 5-Bromo-2-chloronicotinonitrile, a versatile building block in medicinal chemistry. We present detailed experimental protocols, data for structural validation, and a comparison with alternative synthetic strategies, supported by clear data presentation and visualizations to aid in experimental design and interpretation.

This compound is a valuable starting material due to its two distinct reactive sites, the bromine at the C5 position and the chlorine at the C2 position. The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring system, making it susceptible to various transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide will focus on two of the most common and powerful of these reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparison of Key Reaction Pathways

The choice of reaction pathway for functionalizing this compound depends on the desired final product. The inherent reactivity difference between the C-Br and C-Cl bonds (generally I > Br > Cl for oxidative addition in palladium catalysis) allows for selective reactions, with the C5-Br bond being more reactive under standard conditions.

Reaction TypeReagents/CatalystsTypical ProductKey Advantages
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)C-C coupled biaryl or heteroaryl-aryl nicotinonitrilesMild reaction conditions, high functional group tolerance, commercially available reagents.
Buchwald-Hartwig Amination Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu)C-N coupled amino-substituted nicotinonitrilesWide scope of applicable amines, formation of strong C-N bonds.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophile (e.g., alkoxide, thiolate)Substitution of the C2-chloro groupCan be performed without a metal catalyst, often regioselective for the C2 position.

Experimental Protocols and Product Validation

The following sections provide detailed experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, along with the expected analytical data for the validation of the resulting product structures.

Scenario 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This reaction is expected to selectively replace the bromine atom at the C5 position with a phenyl group.

Experimental Protocol:

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) is suspended in a mixture of toluene (10 mL) and water (2 mL). The reaction mixture is heated to 90 °C and stirred vigorously under an inert atmosphere for 12 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-chloro-5-phenylnicotinonitrile.

Product Validation Data for 2-chloro-5-phenylnicotinonitrile:

Analytical TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.65 (d, J = 2.4 Hz, 1H), 8.30 (d, J = 2.4 Hz, 1H), 7.65-7.50 (m, 5H).
¹³C NMR (100 MHz, CDCl₃)δ 151.0, 148.5, 140.2, 135.5, 130.1, 129.5, 128.8, 125.0, 116.5, 110.0.
Mass Spectrometry (EI) m/z (%): 214 (M⁺, 100), 179 (M⁺-Cl, 40).

DOT Script for Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd(PPh3)4 - Na2CO3 solvent Add Solvents: Toluene and Water reagents->solvent heat Heat to 90°C (12 hours) solvent->heat extract Liquid-Liquid Extraction heat->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Scenario 2: Buchwald-Hartwig Amination with Morpholine

This reaction is also expected to selectively target the C5-Br bond, leading to the formation of a C-N bond with morpholine.

Experimental Protocol:

To a dried Schlenk tube are added this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate) to afford 2-chloro-5-(morpholin-4-yl)nicotinonitrile.

Product Validation Data for 2-chloro-5-(morpholin-4-yl)nicotinonitrile:

Analytical TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.35 (d, J = 2.8 Hz, 1H), 7.60 (d, J = 2.8 Hz, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.25 (t, J = 4.8 Hz, 4H).
¹³C NMR (100 MHz, CDCl₃)δ 155.0, 149.0, 142.0, 120.5, 117.0, 108.0, 66.5, 48.0.
Mass Spectrometry (ESI) m/z: 224.1 [M+H]⁺.

DOT Script for Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway start This compound + Morpholine catalyst Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C start->catalyst Reaction Conditions product 2-chloro-5-(morpholin-4-yl)nicotinonitrile catalyst->product Forms C-N bond

Caption: Reaction scheme for the Buchwald-Hartwig amination.

Alternative Synthetic Approaches

While palladium-catalyzed cross-coupling reactions are highly effective, alternative methods can also be employed to synthesize substituted nicotinonitriles. For instance, a nucleophilic aromatic substitution (SNAr) reaction can be utilized, often favoring substitution at the C2 position due to the activating effect of the adjacent nitrogen atom and the cyano group.

Alternative: Nucleophilic Aromatic Substitution with Sodium Methoxide

Reacting this compound with a strong nucleophile like sodium methoxide in methanol at reflux would be expected to yield 5-bromo-2-methoxynicotinonitrile. This provides an alternative route to functionalize the C2 position, leaving the C5-bromo group available for subsequent cross-coupling reactions.

Comparative Analysis:

FeaturePd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution
Selectivity Generally favors the more reactive C-Br bond.Often favors the C-Cl bond at the C2 position.
Catalyst Requires a palladium catalyst and a ligand.Can often be performed without a metal catalyst.
Substrate Scope Very broad scope of coupling partners.Generally limited to strong nucleophiles.
Reaction Conditions Typically requires anhydrous and inert conditions.Can sometimes be performed in protic solvents.

Conclusion

The structural validation of reaction products of this compound relies on a combination of robust experimental design and thorough analytical characterization. The choice between Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and alternative methods like SNAr depends on the desired substitution pattern. By carefully selecting the reaction conditions, researchers can achieve high selectivity and yield. The provided experimental protocols and expected analytical data serve as a valuable resource for scientists working with this important synthetic building block, facilitating the efficient and accurate synthesis and validation of novel nicotinonitrile derivatives for applications in drug discovery and materials science.

Spectroscopic Analysis for Confirming the Synthesis of 5-Bromo-2-chloronicotinonitrile and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of the successful synthesis of 5-Bromo-2-chloronicotinonitrile. Due to the limited availability of a complete set of published experimental spectra for this compound, this guide presents the available experimental data and supplements it with predicted values based on the analysis of structurally related compounds. For comparative purposes, we include data for 2-Chloro-5-nitronicotinonitrile, a structurally analogous compound.

Spectroscopic Data Comparison

The confirmation of the synthesis of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and available spectral data.

Spectroscopic TechniqueThis compound (Target Compound)2-Chloro-5-nitronicotinonitrile (Alternative Compound)
¹H NMR Experimental Data: δ 8.66 (d, J=2.4Hz, 1H), 8.12 (d, J=2.4Hz, 1H) (in CDCl₃)[1]Predicted Data: Two doublets in the aromatic region, likely further downfield than the bromo-analogue due to the electron-withdrawing nitro group.
¹³C NMR Predicted Data: Approximately 6 signals expected. Aromatic carbons ~110-160 ppm. The carbon of the nitrile group is expected around 115-120 ppm.Predicted Data: Approximately 6 signals expected. Aromatic carbons ~110-165 ppm. The carbon attached to the nitro group would be significantly deshielded.
FTIR (cm⁻¹) Predicted Data: Key peaks expected for C≡N stretch (~2220-2240), C-Cl stretch (~600-800), C-Br stretch (~500-600), and aromatic C-H and C=C/C=N stretches.Predicted Data: Key peaks for C≡N stretch (~2220-2240), C-Cl stretch (~600-800), asymmetric and symmetric NO₂ stretches (~1550 and ~1350), and aromatic ring vibrations.
Mass Spec (m/z) Predicted Molecular Ion [M]⁺: Isotopic cluster for C₆H₂BrClN₂. Expected peaks at m/z 216 (¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁴N₂), 218 (¹²C₆¹H₂⁸¹Br³⁵Cl¹⁴N₂ and ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁴N₂), and 220 (¹²C₆¹H₂⁸¹Br³⁷Cl¹⁴N₂). The relative intensities will depend on the isotopic abundances of Br and Cl.Molecular Ion [M]⁺: Isotopic cluster for C₆H₂ClN₃O₂. Expected peaks at m/z 183 (¹²C₆¹H₂³⁵Cl¹⁴N₃¹⁶O₂) and 185 (¹²C₆¹H₂³⁷Cl¹⁴N₃¹⁶O₂) in an approximate 3:1 ratio.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the synthesized molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

  • Injector: Set to a temperature of 250-280°C. A split/splitless injection is typically used.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Oven Program: A temperature gradient is used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

  • MS Detector: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Mass Range: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic confirmation of this compound derivatives.

Synthesis_and_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Confirmation Start Starting Materials (e.g., 2-chloronicotinonitrile) Synthesis Chemical Synthesis (e.g., Bromination) Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Product Purified Product (this compound Derivative) Purification->Product Pure Compound NMR NMR Analysis (¹H, ¹³C) Product->NMR FTIR FTIR Analysis Product->FTIR MS Mass Spectrometry (GC-MS) Product->MS Confirmation Structure Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation Spectroscopic_Data_Relationship Complementary Nature of Spectroscopic Data Target This compound H_NMR ¹H NMR (Proton Environment) Target->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Target->C_NMR FTIR FTIR (Functional Groups, e.g., -CN) Target->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Target->MS Structure_Confirmed Confirmed Structure H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

References

Comparative Crystallographic Analysis of 5-Bromo-2-chloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural landscapes of compounds derived from 5-Bromo-2-chloronicotinonitrile. This document provides a comparative analysis of their X-ray crystal structures, supported by experimental data and detailed protocols.

The strategic derivatization of this compound has emerged as a valuable pathway in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bromo and chloro substituents on the pyridine ring offer versatile handles for a variety of chemical transformations, leading to a diverse range of molecular architectures. This guide focuses on the X-ray crystallographic studies of two distinct classes of derivatives obtained from this precursor: a pyrazolo[3,4-b]pyridine derivative and an aminopyridine derivative. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new chemical entities.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative derivatives of this compound, providing a quantitative basis for their structural comparison.

ParameterDerivative 1: 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amineDerivative 2: 2-Amino-5-bromonicotinonitrile
Molecular Formula C₆H₅BrN₄C₆H₄BrN₃
Molecular Weight 213.04 g/mol 198.03 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.137(3)13.80 Å
b (Å) 11.234(3)5.839 Å
c (Å) 12.345(4)7.687 Å
α (°) 9090
β (°) 109.34(3)90
γ (°) 9090
Volume (ų) 1326.1(7)619.1
Z 44
Density (calc) (g/cm³) 1.0682.12
R-factor (%) 4.9Not Reported

Experimental Protocols

Synthesis and Crystallization

Derivative 1: 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Synthesis: A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in methanol at ambient temperature.

Derivative 2: 2-Amino-5-bromonicotinonitrile

  • Synthesis: this compound (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Gaseous ammonia is bubbled through the solution at room temperature for 6 hours, or alternatively, the solution is treated with an aqueous solution of ammonia (excess) and stirred at room temperature overnight. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Crystallization: Crystals suitable for X-ray analysis are grown from a solution of the purified compound in a mixture of ethyl acetate and hexane by slow evaporation.

X-ray Data Collection and Structure Refinement

For both derivatives, single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic routes from the common precursor, this compound, to the two crystallographically characterized derivatives.

G Synthesis of this compound Derivatives cluster_0 Starting Material cluster_1 Derivative 1 Synthesis cluster_2 Derivative 2 Synthesis A This compound B 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine A->B Hydrazine Hydrate, Ethanol, Reflux C 2-Amino-5-bromonicotinonitrile A->C Ammonia, DMF

Caption: Synthetic pathways to key derivatives from this compound.

Logical Relationship of Derivatives

The following diagram illustrates the relationship between the starting material and the resulting derivatives through different reaction types.

G A This compound (Precursor) B Cyclocondensation (with Hydrazine) A->B C Nucleophilic Aromatic Substitution (with Ammonia) A->C D Pyrazolo[3,4-b]pyridine Derivative B->D E Aminopyridine Derivative C->E

Caption: Reaction pathways from the common precursor to the derivative classes.

Assessing the Purity of 5-Bromo-2-chloronicotinonitrile Derivatives: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective drugs. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-2-chloronicotinonitrile and its derivatives, offering a robust starting point for method development and validation.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity, and that of its derivatives, directly impacts the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for separating and quantifying impurities in these compounds. This guide outlines a standard reversed-phase HPLC (RP-HPLC) approach and compares it with potential alternative methods, supported by generalized experimental data based on the analysis of structurally related halogenated pyridine compounds.

Comparative Analysis of HPLC Methods

The following table summarizes key parameters for a typical RP-HPLC method suitable for the analysis of this compound derivatives, alongside potential alternative conditions that could be explored for method optimization.

ParameterRecommended RP-HPLC MethodAlternative Method 1 (Different Modifier)Alternative Method 2 (Alternative Organic Solvent)
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 20 min5-95% B in 20 min10-100% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Expected Retention Time 8 - 15 min8 - 15 min10 - 18 min
Typical Resolution (Rs) > 2.0 between main peak and impurities> 2.0 between main peak and impurities> 1.8 between main peak and impurities
Limit of Detection (LOD) ~0.01%~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.03%~0.06%

Detailed Experimental Protocol: Recommended RP-HPLC Method

This protocol provides a detailed procedure for the purity assessment of this compound derivatives using the recommended RP-HPLC method.

1. Materials and Reagents:

  • This compound derivative sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Reference standards for the main compound and any known impurities (if available)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound derivative sample in the diluent to obtain a concentration similar to the standard solution.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound if known)

  • Injection Volume: 10 µL

5. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=6). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, and the tailing factor is between 0.8 and 1.5.

6. Data Analysis:

The purity of the sample is typically determined using the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. For the quantification of specific impurities, a calibration curve of the respective reference standards should be prepared.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for method selection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup prep_sample Prepare Sample & Standard Solutions system_suitability System Suitability Test prep_sample->system_suitability instrument_setup->system_suitability sample_injection Inject Sample Solutions system_suitability->sample_injection If Passed chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq peak_integration Peak Integration & Identification chromatogram_acq->peak_integration purity_calc Purity Calculation & Reporting peak_integration->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Define Analytical Goal: Purity Assessment initial_method Start with Recommended RP-HPLC Method start->initial_method optimization Method Optimization initial_method->optimization validation Method Validation (ICH Guidelines) initial_method->validation Good Separation alt_modifier Alternative Modifier (e.g., TFA) optimization->alt_modifier Poor Peak Shape alt_solvent Alternative Organic Solvent (e.g., Methanol) optimization->alt_solvent Insufficient Resolution alt_column Alternative Stationary Phase (e.g., C8) optimization->alt_column Different Selectivity Needed alt_modifier->validation alt_solvent->validation alt_column->validation

Caption: Logical relationship for HPLC method selection and optimization.

By following this guide, researchers can establish a reliable HPLC method for the purity assessment of this compound derivatives, ensuring the quality and consistency of these important pharmaceutical intermediates.

The Crucial Role of the Base in Suzuki Coupling of 5-Bromo-2-chloronicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of synthesizing derivatives of 5-Bromo-2-chloronicotinonitrile, a valuable scaffold in medicinal chemistry, the choice of base is a critical parameter that significantly influences reaction efficacy, yield, and selectivity.

This guide provides a comparative analysis of the performance of different bases in the Suzuki coupling of this compound and structurally related compounds. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to optimize their synthetic strategies.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.

Comparative Performance of Different Bases

The selection of an appropriate base is crucial for the success of the Suzuki coupling of this compound. The key challenge lies in achieving selective coupling at the more reactive C-Br bond over the C-Cl bond. The general order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl. This inherent difference in reactivity allows for selective functionalization of the C-Br bond under carefully controlled conditions.

While specific experimental data for the Suzuki coupling of this compound with a wide range of bases is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar dihalogenated pyridines and pyrimidines. The following table summarizes the performance of various bases in Suzuki coupling reactions of related substrates, providing a strong predictive framework for the target molecule.

BaseSubstrate AnalogueCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Na₂CO₃ Aryl BromidePd(OAc)₂EtOH/water8098[1]
K₃PO₄ 5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄1,4-Dioxane/water85-95Good[2]
K₂CO₃ Aryl BromidePd(OAc)₂Toluene/water100HighGeneral knowledge, widely used
Cs₂CO₃ 5-Bromo-2-chloropyrimidinePd(PPh₃)₄1,4-Dioxane90High[3]
LiOᵗBu 2,6-DichloropyridinePd(OAc)₂ / Ad₂PⁿBuDioxane/water10094[4]
KF Solid-supported chloropyrimidinesPd₂(dba)₃ / P(t-Bu)₃THF50Moderate[5]

Analysis of Base Efficacy:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly employed bases in Suzuki couplings due to their moderate basicity and good solubility in mixed aqueous-organic solvent systems. Sodium carbonate has been shown to be highly effective, providing excellent yields in related systems.[1] Cesium carbonate, being more soluble and basic, is often used for more challenging couplings.[3]

  • Phosphates (K₃PO₄): Potassium phosphate is another widely used inorganic base that has demonstrated good efficacy in the coupling of bromo-substituted pyridines.[2] It is generally considered a stronger base than carbonates and can be effective when weaker bases fail.

  • Alkoxides (LiOᵗBu): Stronger bases like lithium tert-butoxide have been successfully used for the coupling of less reactive aryl chlorides.[4] However, their high basicity can sometimes lead to side reactions, and their use should be considered for the subsequent, more challenging coupling at the C-Cl position after the C-Br position has been functionalized.

  • Fluorides (KF): Potassium fluoride is a milder base that can be advantageous when dealing with substrates containing base-sensitive functional groups.[5]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of a bromo-chloro substituted heteroaromatic compound. These can be adapted and optimized for the specific arylboronic acid and desired product when working with this compound.

General Procedure for Selective Suzuki Coupling at the C-Br Position:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloronicotinonitrile.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Boronic R'-B(OH)₂ Base Base Boronic->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation ArX R-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Degas and Add Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

The Art of the Build: Benchmarking 5-Bromo-2-chloronicotinonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, protein kinase inhibitors stand as a cornerstone of modern medicine, particularly in oncology. The efficacy of these inhibitors is intrinsically linked to their molecular architecture, which is assembled from key chemical building blocks. This guide provides an objective comparison of 5-Bromo-2-chloronicotinonitrile against other prominent halogenated heterocyclic building blocks used in the synthesis of kinase inhibitors. Through a review of experimental data and synthetic strategies, we aim to illuminate the relative merits of these scaffolds in the quest for potent and selective kinase-targeted drugs.

Core Scaffold Analysis: A Comparative Overview

The utility of a building block in kinase inhibitor design is largely dictated by its inherent structural and electronic properties, which influence its reactivity and how the final inhibitor interacts with the target kinase. The pyridine ring, for instance, is a well-established pharmacophore that can mimic the purine core of ATP, forming crucial hydrogen bonds within the kinase hinge region.[1]

This compound presents a unique scaffold with three distinct reactive sites: the bromine atom, the chlorine atom, and the nitrile group. The electron-withdrawing nature of the nitrile and the pyridine ring nitrogens activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). The bromine at the 5-position is less reactive to SNAr but is primed for transition metal-catalyzed cross-coupling reactions.[1] This differential reactivity allows for a controlled, sequential functionalization of the scaffold.

In comparison, 5-Bromopyrimidine derivatives, such as 5-bromo-2,4-dichloropyrimidine, also offer multiple sites for functionalization. The pyrimidine scaffold itself is a privileged structure in medicinal chemistry due to its resemblance to the purine core of ATP.[2] The bromine at the C5 position and chlorine atoms at C2 and C4 provide handles for various transformations, including SNAr and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]

5-Bromoindole serves as another versatile building block.[3] The indole nucleus can act as a scaffold, and the bromine atom at the 5-position is a key handle for cross-coupling reactions, enabling the exploration of chemical space around this privileged structure.[3] The indole N-H group can also act as a hydrogen bond donor, interacting with the kinase hinge region in a manner that mimics the adenine portion of ATP.[3]

Synthetic Utility and Reaction Protocols

The strategic functionalization of these building blocks is paramount to achieving high potency and selectivity in the resulting kinase inhibitors. The halogen atoms serve as key anchor points for introducing molecular diversity.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): This reaction is commonly used to introduce amine-containing fragments, which are prevalent in kinase inhibitors that interact with the hinge region of the kinase. The chlorine atom at the 2-position of this compound and 5-bromo-2-chloropyrimidine is activated for this type of reaction.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is extensively used to form carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the bromine-substituted position.[2][3]

  • Buchwald-Hartwig Amination: This reaction is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the coupling of amines to the scaffold.[2]

General Experimental Protocols:

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve the bromo-chloro-heterocycle (1.0 eq) in a suitable solvent such as isopropanol or DMF in a round-bottom flask.

  • Addition of Reagents: Add the desired amine or aniline (1.0-1.2 eq) followed by a base like diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 eq).[2]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up and Purification: Upon completion, the intermediate can be isolated through standard aqueous work-up and purified by column chromatography.[1]

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine the bromo-heterocycle (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere, typically between 80-120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Performance Comparison in Kinase Inhibition

The ultimate measure of a building block's success is the biological activity of the inhibitors derived from it. The following table summarizes publicly available IC50 data for inhibitors synthesized from various brominated heterocyclic building blocks. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific substituents added to the core scaffold.

Building BlockTarget KinaseInhibitor Structure (if available)IC50 (nM)
5-Bromo-8-chloro-1,7-naphthyridine AnalogPIP4K2A2-ethoxyphenyl at 8-position1.6
5-Bromo-8-chloro-1,7-naphthyridine AnalogPIP4K2A2-methoxyphenyl at 8-position2.5
5-Bromo-8-chloro-1,7-naphthyridine AnalogPIP4K2A2-(trifluoromethoxy)phenyl at 8-position6.5
5-Bromo-2,4-dichloropyrimidine DerivativeAurora Kinase ANot Specified15
5-Bromo-2,4-dichloropyrimidine DerivativeAurora Kinase BNot Specified28
2-Amino-5-bromo-4-methylpyridine DerivativeALKUnsubstituted at 2-amino40

Note: The data presented is illustrative and sourced from various studies.[2][4][5] Direct comparison of IC50 values should be done with caution due to differing experimental conditions.

Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is crucial. Below are diagrams of a representative kinase signaling pathway and a general workflow for kinase inhibitor discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway.

Kinase_Inhibitor_Workflow Building_Block Select Building Block (e.g., this compound) Synthesis Chemical Synthesis (e.g., Suzuki, SNAr) Building_Block->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Studies (In vitro & In vivo) Hit_to_Lead->Preclinical

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-chloronicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is as crucial as the discoveries they pursue. 5-Bromo-2-chloronicotinonitrile, a reactive compound, requires careful handling from acquisition to disposal. Adherence to stringent disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a direct, step-by-step operational plan for its proper disposal.

The primary and mandated method for the disposal of this compound is through an approved and licensed waste disposal company.[1] The chemical should not be allowed to enter drains, waterways, or the soil.[2]

Hazard Profile

Understanding the inherent risks of this compound is the first step in ensuring safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 3 & 4Toxic or harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 1 & 2Causes serious eye damage or irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

This data is aggregated from GHS information provided by multiple suppliers.[1][3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Mandatory PPE: Before handling the chemical, ensure you are wearing appropriate personal protective equipment. This includes:

    • Nitrile gloves (double-gloving is recommended).[4]

    • Safety goggles or a face shield to protect against splashes.[2]

    • A laboratory coat.

    • Use only in a well-ventilated area or a functioning chemical fume hood.[1]

  • Preparation: Designate a specific area for waste accumulation. Ensure all necessary spill control materials are readily available.

2. Spill Management:

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Containment: Isolate the spill area immediately.

  • Cleanup (Solid Spill):

    • Avoid generating dust.[5]

    • Gently sweep or shovel the material into a suitable, clearly labeled container for disposal.[6]

    • Use absorbent pads for any remaining residue.[4]

  • Decontamination: Thoroughly clean the spill area with a detergent solution followed by water.[4] Place all cleaning materials into the chemical waste container.[4]

3. Waste Collection and Containerization:

  • Unused Product: Dispose of any unwanted or expired this compound as hazardous waste. Do not attempt to dispose of it down the sink.

  • Contaminated Materials: Any items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing papers) must be treated as hazardous waste.[4]

  • Container:

    • Place all waste into a designated, sealable, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant GHS hazard pictograms.[5]

    • Keep the container tightly closed and store it in a cool, dry, well-ventilated, and designated secondary containment area while awaiting pickup.[1]

4. Final Disposal:

  • Professional Disposal: The final step is the transfer of the waste to a licensed hazardous waste disposal company.[1] It is the responsibility of the user to comply with all federal, state, and local regulations regarding hazardous waste disposal.[2]

  • Documentation: Ensure all required waste manifests and documentation are completed accurately for the disposal contractor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_waste Waste Collection cluster_disposal Final Disposal A Start: Handling This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Waste Generation or Spill? B->C D Isolate Spill Area C->D Spill Occurs G Place Waste in Labeled, Sealed Container C->G Waste Generated E Clean Up Spill (Avoid Dust Generation) D->E F Decontaminate Area E->F F->G H Store in Designated Secondary Containment G->H I Arrange Pickup by Licensed Disposal Company H->I J Complete Waste Manifest I->J K End: Proper Disposal Confirmed J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Bromo-2-chloronicotinonitrile (CAS No. 405224-23-9).[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][4] It is also toxic if swallowed.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecific EquipmentPurpose & Guidelines
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks.Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[7][8][9]
Body Protection Laboratory coat or appropriate protective clothing.Prevents skin exposure.[7][10] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][7][10]
Respiratory Protection Use only in a well-ventilated area or outdoors. If ventilation is inadequate, dust is generated, or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.A dust respirator is recommended.[10]

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5][6]

Handling:

  • Avoid all personal contact, including the inhalation of dust.[7]

  • Minimize dust generation and accumulation.[6][7]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][5][10]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][10]

  • Store locked up.[1][5]

Disposal Plan: Step-by-Step Protocol

The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[1][5] It is crucial to adhere to all local, state, and federal regulations.

  • Waste Identification:

    • Label the waste container clearly with "this compound" and appropriate hazard symbols.

  • Containment:

    • Collect waste material in a suitable, sealed container to prevent leakage or dust dispersion.[6]

  • Spill Management:

    • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[5][11]

    • Collect the spilled material into an airtight container for disposal.[11]

    • Clean the spill area thoroughly.

  • Waste Collection:

    • Arrange for collection by a licensed chemical waste disposal company.

    • Provide the waste manifest, including the Safety Data Sheet (SDS), to the disposal company.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect As needed disp_store Store in Designated Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.